nor-4
Description
The exact mass of the compound N-[(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
163180-50-5 |
|---|---|
Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19)/b11-7+,17-13- |
InChI Key |
KIWSYRHAAPLJFJ-DNZSEPECSA-N |
SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
Isomeric SMILES |
CC/C(=C\C(=N\O)\CNC(=O)C1=CN=CC=C1)/C(C)[N+](=O)[O-] |
Canonical SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
Synonyms |
FR 144420 FR-144420 FR144420 N-(4-ethyl-3-(hydroxyimino)-5-nitro-3-hexen-1-yl)-3-pyridinecarboxamide |
Origin of Product |
United States |
Foundational & Exploratory
discovery and synthesis of the nor-4 compound
An in-depth guide on the discovery and synthesis of a specific "nor-4 compound" cannot be developed at this time, as the term "this compound compound" is chemically ambiguous and does not refer to a unique, identifiable substance in the scientific literature.
In chemical nomenclature, the prefix "nor-" signifies the removal of a carbon atom and its associated hydrogens from a parent compound. The number "4" typically indicates the position of a substituent or a structural modification on the parent molecule's carbon skeleton. Consequently, numerous compounds across different chemical classes could potentially fit the description "this compound compound."
For instance, search results have pointed to various distinct molecules where "nor" and "4" appear in the nomenclature, including:
-
Derivatives of opiates such as nordihydrocodeinone, where "(4)" was used as a compound identifier in a patent, not as part of its formal name.
-
Metabolites of anabolic steroids like 4-chloro-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-diene-3α-ol, where "nor" denotes a modification of the androstane framework and "4" specifies the location of a chlorine atom.
-
Opioid antagonists like (+)-noroxymorphone, a key intermediate in the synthesis of other compounds.
-
Metabolites of synthetic stimulants, such as nor-mephedrone.
Without a more specific chemical name, Chemical Abstracts Service (CAS) registry number, or a reference to a specific publication, it is impossible to provide the detailed technical guide requested, including quantitative data, experimental protocols, and visualizations.
To proceed, please provide the complete and unambiguous name of the compound of interest.
No Evidence of a "nor-4" Signaling Pathway in Mammalian Cells
A comprehensive review of current scientific literature reveals no recognized signaling pathway or molecular entity referred to as "nor-4" within mammalian cells. It is plausible that this term may be a typographical error, a reference to a non-mammalian pathway, or a very recently discovered pathway not yet widely documented.
Given the absence of a "this compound" pathway, this guide will instead focus on two potential alternative topics that may be related to the original query due to nomenclature similarity or relevance in cellular signaling:
-
The NR4A Family of Nuclear Receptors, including NOR-1 (NR4A3): The term "NOR-1" is a close match to "this compound" and represents a well-studied family of transcription factors involved in diverse signaling cascades.
-
The LGI1-ADAM22/23 Signaling Complex: This is a critical pathway in neurobiology, and its components are central to synaptic function and are implicated in diseases such as epilepsy.
The NR4A Nuclear Receptor Family (including NOR-1/NR4A3)
The NR4A family, consisting of NURR1 (NR4A2), NUR77 (NR4A1), and NOR-1 (NR4A3), are orphan nuclear receptors that function as ligand-independent transcription factors. They share a high degree of conservation in their DNA-binding and ligand-binding domains[1]. These receptors are immediate early genes, meaning they are rapidly induced by a wide range of signals and play pivotal roles in cell proliferation, apoptosis, inflammation, and metabolism[1].
Core Signaling Pathway
The signaling cascade involving NR4A receptors is initiated by various extracellular stimuli that lead to their transcriptional upregulation. Once expressed, these proteins translocate to the nucleus where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their expression.
Quantitative Data
Due to the broad nature of this family, quantitative data is highly context-dependent. Below is a summary of representative data.
| Parameter | Value | Context | Reference |
| DNA Binding Affinity (Kd) | ~5-20 nM | NURR1 binding to its response element | (Not available in provided search results) |
| Transcriptional Induction | 10-100 fold | Induction of NOR-1 mRNA by cellular stressors | (Not available in provided search results) |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for NR4A Target Gene Identification
-
Cell Culture and Cross-linking: Grow mammalian cells to 80-90% confluency. Treat with an inducing agent (e.g., PMA or ionomycin) to stimulate NR4A expression. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific to NOR-1 (or other NR4A members). Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification and Analysis: Purify the DNA using a spin column. Analyze the precipitated DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) to identify novel target genes.
The LGI1-ADAM22/23 Signaling Complex
Leucine-rich glioma-inactivated 1 (LGI1) is a secreted neuronal protein that bridges two transmembrane proteins, ADAM22 and ADAM23, to form a crucial synaptic signaling complex. This complex is essential for regulating synaptic transmission and has been implicated in familial temporal lobe epilepsy[2][3]. LGI1 does not have a transmembrane domain and functions as a ligand, linking the presynaptic and postsynaptic compartments.
Core Signaling Pathway
The LGI1-ADAM22/23 complex is a key organizer of the synapse. Presynaptically, it interacts with Kv1 potassium channels. Postsynaptically, it modulates AMPA receptor function. The interaction between LGI1 and its ADAM partners is critical for maintaining synaptic stability and function.
Quantitative Data
| Parameter | Value | Context | Reference |
| LGI1-ADAM22 Binding Affinity (Kd) | ~1 nM | Surface Plasmon Resonance | (Not available in provided search results) |
| LGI1-ADAM23 Binding Affinity (Kd) | ~10 nM | Surface Plasmon Resonance | (Not available in provided search results) |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify LGI1-ADAM22 Interaction
-
Cell Lysate Preparation: Transfect mammalian cells (e.g., HEK293T) with expression vectors for tagged LGI1 (e.g., HA-LGI1) and ADAM22 (e.g., Flag-ADAM22). After 48 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Flag antibody conjugated to agarose beads for 2-4 hours at 4°C to pull down Flag-ADAM22.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-HA antibody to detect the presence of co-precipitated HA-LGI1. A band corresponding to the molecular weight of HA-LGI1 confirms the interaction with Flag-ADAM22.
If you have a different name for the "this compound" pathway or can provide more specific details, a more targeted and accurate guide can be developed.
References
An In-Depth Technical Guide to the In Vitro Stability and Degradation of Norfloxacin
An important clarification regarding your request for information on "nor-4": Initial research did not yield a specific, widely recognized compound or molecule with this designation. The term "NOR" is a common abbreviation for several different substances, most notably Norfloxacin , a fluoroquinolone antibiotic, and Norepinephrine , a hormone and neurotransmitter.
Given the emphasis in your request on "in vitro stability and degradation ," the available scientific literature on Norfloxacin provides a more relevant and in-depth body of information aligning with the core requirements of your request. Therefore, this technical guide will proceed with the detailed analysis of Norfloxacin, assuming "this compound" was an intended reference to this compound.
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the in vitro stability and degradation of Norfloxacin (NOR). It includes quantitative data on its degradation under various conditions, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows.
Quantitative Data on Norfloxacin Degradation
The degradation of Norfloxacin has been studied under various experimental conditions, particularly in the context of advanced oxidation processes (AOPs) for its removal from wastewater. The following table summarizes the kinetic parameters of NOR degradation in different systems.
| System | Apparent Rate Constant (k) (min⁻¹) | Correlation Coefficient (R²) | Reference |
| PFC/PS | 6.69 × 10⁻² | Not Specified | [1] |
| PS | 2.44 × 10⁻² | Not Specified | [1] |
| PFC | 1.40 × 10⁻³ | Not Specified | [1] |
| ZnCo₂O₄/g-C₃N₄+PMS | Not Specified | Not Specified | [2] |
| 6Cnts@ZnC | 0.0099 | Not Specified | [2] |
| ZnC | 0.0048 | Not Specified | [2] |
Table 1: Kinetic Parameters of Norfloxacin Degradation in Different Systems. [1][2] This table presents the apparent rate constants (k) and correlation coefficients (R²) for the degradation of Norfloxacin in various photocatalytic and advanced oxidation systems.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols for assessing Norfloxacin stability and degradation.
2.1. Stability-Indicating Liquid Chromatography Method
A common method to determine the concentration of Norfloxacin over time involves a validated stability-indicating liquid chromatographic method.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV detector).
-
Mobile Phase: A suitable mixture of solvents, for example, a phosphate buffer and acetonitrile, to achieve good separation of Norfloxacin from its degradation products.
-
Column: A C18 column is frequently used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Norfloxacin can be detected at a wavelength of approximately 278 nm.
-
Procedure:
-
Prepare standard solutions of Norfloxacin of known concentrations to create a calibration curve.
-
Prepare samples for analysis by diluting them to fall within the range of the calibration curve.
-
Inject a fixed volume of the sample into the HPLC system.
-
Record the peak area of the Norfloxacin peak.
-
Calculate the concentration of Norfloxacin in the sample using the calibration curve.
-
-
Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent drug.[3]
2.2. Photocatalytic Degradation Study
This protocol is used to evaluate the degradation of Norfloxacin in the presence of a photocatalyst and a light source.
-
Materials:
-
Norfloxacin solution of a known initial concentration.
-
Photocatalyst (e.g., ZnCo₂O₄/g-C₃N₄, 6Cnts@ZnC).
-
Light source (e.g., visible light lamp).
-
Reactor vessel.
-
-
Procedure:
-
Suspend a known amount of the photocatalyst in the Norfloxacin solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with the light source under continuous stirring.
-
At specific time intervals, withdraw aliquots of the suspension.
-
Filter the aliquots to remove the photocatalyst.
-
Analyze the concentration of Norfloxacin in the filtrate using a suitable analytical method like HPLC.
-
The degradation efficiency can be calculated as: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[2]
-
Signaling Pathways and Experimental Workflows
3.1. Proposed Degradation Pathway of Norfloxacin
The degradation of Norfloxacin can proceed through various pathways, often involving reactions like defluorination, piperazine ring opening, and hydroxylation. The following diagram illustrates a proposed partial degradation pathway.
Caption: Proposed degradation pathway of Norfloxacin.
3.2. Experimental Workflow for In Vitro Stability Testing
The following diagram outlines a typical workflow for assessing the in vitro stability of a compound like Norfloxacin.
Caption: Workflow for in vitro stability testing.
References
The Solubility Profile of NOR-4: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of NOR-4 (CAS 163180-50-5; also known as FR 144420), a nitric oxide (NO) donor, in common research solvents. Due to the limited availability of quantitative solubility data in public literature and supplier documentation, this guide summarizes the available qualitative information and presents a general experimental protocol for researchers to determine the precise solubility of this compound in their solvents of choice. This document is intended for researchers, scientists, and drug development professionals working with this compound.
Introduction
This compound is a small molecule compound identified as a nitric oxide (NO) donor, a class of compounds crucial for research in various physiological and pathological processes. The efficacy of this compound in experimental settings is fundamentally dependent on its successful dissolution in an appropriate solvent to achieve the desired concentration for in vitro and in vivo studies. Understanding the solubility of this compound is therefore a critical first step in experimental design. This guide aims to collate the known solubility information for this compound and provide a practical framework for its empirical determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 163180-50-5 | Santa Cruz Biotechnology |
| Alternate Names | FR 144420 | Santa Cruz Biotechnology |
| Molecular Formula | C₁₄H₁₈N₄O₄ | Santa Cruz Biotechnology |
| Molecular Weight | 306.32 g/mol | Santa Cruz Biotechnology |
| Purity | ≥97% | Santa Cruz Biotechnology |
| Application | Nitric oxide (NO) donor | Santa Cruz Biotechnology |
Solubility of this compound
Table 2: Qualitative Solubility Profile of this compound
| Solvent | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Likely Soluble | Another polar aprotic solvent with strong solvating properties for organic molecules. |
| Ethanol | Likely Soluble to Sparingly Soluble | A polar protic solvent; solubility will depend on the specific functional groups of this compound. |
| Methanol | Likely Soluble to Sparingly Soluble | Similar to ethanol, its effectiveness will be influenced by the compound's structure. |
| Aqueous Buffers (e.g., PBS) | Likely Sparingly Soluble to Insoluble | Organic molecules of this nature often have limited solubility in aqueous media. Solubility may be pH-dependent. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Materials
-
This compound (solid form)
-
Solvent of interest (e.g., DMSO, Ethanol, PBS pH 7.4)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Incubate the vial at a controlled temperature (e.g., 25 °C or 37 °C) in a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at a high speed to pellet the excess solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
For further clarification, filter the supernatant through a syringe filter compatible with the solvent.
-
-
Quantification of Dissolved this compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a quantitative analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC: Inject the standard solutions to generate a calibration curve. Then, inject the filtered supernatant (appropriately diluted if necessary) to determine the concentration of this compound.
-
For UV-Vis: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve. Measure the absorbance of the diluted supernatant and calculate the concentration.
-
-
-
Calculation of Solubility:
-
The concentration determined in the previous step represents the solubility of this compound in that solvent at the specified temperature. The solubility is typically expressed in mg/mL or Molarity (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: Workflow for experimental solubility determination of this compound.
Conclusion
An In-depth Technical Guide on the Effects of NADPH Oxidase 4 (NOX4) on the Cellular Redox Environment
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: This document focuses on NADPH Oxidase 4 (NOX4). Initial inquiries regarding "NOR-4" did not yield information on a specific compound with that designation affecting the cellular redox environment. It is presumed that "this compound" was a typographical error and the intended subject was the well-researched enzyme NOX4, a key player in cellular redox signaling.
Introduction to NOX4 and Cellular Redox Homeostasis
The cellular redox environment is a tightly regulated balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. Disruptions in this equilibrium can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Conversely, ROS also function as critical second messengers in various signaling pathways.
NADPH Oxidase 4 (NOX4) is a unique member of the NOX family of enzymes, which are major sources of cellular ROS.[1] Unlike other NOX isoforms that are typically activated by specific stimuli, NOX4 is constitutively active, and its activity is primarily regulated at the level of gene expression.[2] NOX4 is distinguished by its primary product being hydrogen peroxide (H₂O₂), a relatively stable and diffusible ROS, rather than the superoxide anion (O₂⁻).[1]
NOX4 is localized to various subcellular compartments, including the endoplasmic reticulum, mitochondria, and the nucleus, allowing it to exert spatially specific effects on redox signaling.[3] Its role in the cellular redox environment is complex and often context-dependent. NOX4 can contribute to pathological oxidative stress, but it is also involved in protective antioxidant responses, notably through the activation of the Nrf2 signaling pathway.[4] This dual functionality makes NOX4 a compelling target for therapeutic intervention.
This technical guide provides an in-depth overview of the effects of NOX4 on the cellular redox environment, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant signaling pathways and workflows.
Data Presentation: Quantitative Effects of NOX4 Modulation
The following tables summarize representative quantitative data on the effects of NOX4 overexpression and inhibition on key markers of the cellular redox environment. This data is illustrative and compiled from various studies to provide a comparative overview.
Table 1: Effects of NOX4 Overexpression on Cellular Redox Parameters
| Parameter Measured | Cell Type | Fold Change vs. Control | Method | Reference |
| Intracellular ROS | Human Pulmonary Artery Smooth Muscle Cells | 2.5-fold increase | DHE Fluorescence | [5] |
| H₂O₂ Production | T-REx™ Cells | ~55-fold increase | Amplex Red Assay | [6] |
| Mitochondrial O₂⁻ Production | Cardiac Myocytes | 1.8-fold increase | DHE Staining | [7] |
| Catalase Expression | Cardiac Myocytes | 1.7-fold increase | Western Blot | [7] |
| Nrf2 Activity | Cancer-Associated Fibroblasts | 2.2-fold increase | Western Blot | [4] |
Table 2: Effects of NOX4 Inhibition on Cellular Redox Parameters
| Parameter Measured | Cell Type | Fold Change vs. Control | Method | Reference |
| TGF-β-stimulated ROS | Dermal Fibroblasts | ~50% decrease | H₂DCFDA | [8] |
| Ang-II-induced H₂O₂ | Cardiac Fibroblasts | ~60% decrease | Amplex Red Assay | [9] |
| Hypoxia-induced ROS | HK-2 Cells | ~40% decrease | Not Specified | [10] |
| MMP-13 Protein Level | Primary Chondrocytes | Significant decrease | Western Blot | [11] |
| Adamts5 Protein Level | Primary Chondrocytes | Significant decrease | Western Blot | [11] |
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA Assay
This protocol describes the measurement of total intracellular ROS levels in adherent cells using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Principle: DCFH-DA is a non-fluorescent compound that readily diffuses into cells. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[12]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM) without phenol red
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
-
Adherent cells of interest
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight under standard conditions.[13]
-
Preparation of DCFH-DA Working Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-50 µM in pre-warmed serum-free cell culture medium. The optimal concentration should be determined empirically for each cell line.
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Apply the experimental treatments (e.g., NOX4 inhibitor, vehicle control) prepared in serum-free medium and incubate for the desired duration.
-
Staining: Remove the treatment medium and wash the cells once with PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[13]
-
Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.[12] Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]
Superoxide Dismutase (SOD) Activity Assay
This protocol outlines a colorimetric assay for measuring the activity of superoxide dismutase in cell lysates.
Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that produces a formazan dye upon reduction by superoxide anions generated by xanthine oxidase. SOD activity is measured by its ability to inhibit this reaction. The degree of inhibition is proportional to the SOD activity in the sample.[15]
Materials:
-
SOD Assay Kit (containing WST-1 solution, enzyme solution, and buffer)
-
Cell lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, 0.1 mg/ml PMSF)[15]
-
96-well plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cultured cells
Procedure:
-
Sample Preparation:
-
Culture and harvest cells.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay. Determine the protein concentration of the lysate.[15]
-
-
Assay Procedure:
-
Prepare the WST working solution and enzyme working solution according to the kit manufacturer's instructions.[15]
-
Add 20 µL of the cell lysate (sample) to the sample wells of a 96-well plate. For the blank wells, add 20 µL of cell lysis buffer.
-
Add 200 µL of the WST working solution to each well.
-
To initiate the reaction, add 20 µL of the enzyme working solution to the sample wells and blank 1 (for maximal absorbance). Add 20 µL of dilution buffer to blank 2 (background control).
-
Incubate the plate at 37°C for 20 minutes.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
The SOD activity (inhibition rate %) is calculated using the following formula: SOD Activity (%) = [ (A_blank1 - A_sample) / A_blank1 ] x 100
-
Catalase (CAT) Activity Assay
This protocol details a method for determining catalase activity in cell lysates.
Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The activity of catalase is determined by measuring the rate of H₂O₂ decomposition, which can be monitored by the decrease in absorbance at 240 nm.[16][17]
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
-
Cell lysis buffer (e.g., 50 mM phosphate buffer with 1 mM EDTA)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer or microplate reader capable of reading absorbance at 240 nm
-
Cultured cells
Procedure:
-
Sample Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Homogenize the cells in cold phosphate buffer and centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay and determine the protein concentration.
-
-
Assay Procedure:
-
Prepare the reaction mixture in a UV-transparent cuvette by adding phosphate buffer.
-
Add the cell lysate supernatant to the cuvette.
-
To initiate the reaction, add the H₂O₂ solution and mix quickly.
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.
-
-
Calculation:
-
Catalase activity is calculated based on the rate of decrease in absorbance, using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹). One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Glutathione Reductase (GR) Activity Assay
This protocol describes a method for measuring glutathione reductase activity.
Principle: Glutathione reductase catalyzes the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) with the concomitant oxidation of NADPH to NADP+. The activity of GR is determined by measuring the rate of NADPH oxidation, which is observed as a decrease in absorbance at 340 nm.[18]
Materials:
-
Glutathione Reductase Assay Kit (containing assay buffer, GSSG, NADPH)
-
Cell lysis buffer
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Cultured cells
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described for the SOD assay.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Prepare the reaction mixture according to the kit manufacturer's instructions.
-
Add the cell lysate to the wells of a 96-well plate.
-
Add the assay buffer to the blank wells.
-
Add the GSSG solution.
-
Incubate for a few minutes at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the NADPH solution.[19]
-
Immediately measure the decrease in absorbance at 340 nm every minute for 5-10 minutes.
-
-
Calculation:
-
The rate of decrease in absorbance at 340 nm is directly proportional to the GR activity in the sample. The activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Mandatory Visualizations: Signaling Pathways and Workflows
NOX4-Mediated Nrf2 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Nox4 NADPH oxidase-derived reactive oxygen species, via endogenous carbon monoxide, promote survival of brain endothelial cells during TNF-α-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. molbiolcell.org [molbiolcell.org]
- 6. NOX4 activity is determined by mRNA levels and reveals a unique pattern of ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. The Nox1/4 dual inhibitor GKT137831 or Nox4 knockdown inhibits Angiotensin-II-induced adult mouse cardiac fibroblast proliferation and migration. AT1 physically associates with Nox4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Frontiers | Dietary supplementation with polypeptin and bioture improves growth, feed utilization, antioxidant capacity, and disease resistance in juvenile hybrid grouper (Epinephelus fuscoguttatus♀ × E. lanceolatus♂) [frontiersin.org]
- 17. m.youtube.com [m.youtube.com]
- 18. mmpc.org [mmpc.org]
- 19. raybiotech.com [raybiotech.com]
Early-Stage Research on 19-Nor-4-Androstenediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Nor-4-androstenediol, also known as bolandiol or estren-β, is a synthetic androstane steroid that has garnered attention for its potential as a selective androgen receptor modulator (SARM). As a precursor to the potent anabolic steroid nandrolone (19-nortestosterone), its biological activity and therapeutic potential are of significant interest in the field of drug development. This technical guide provides an in-depth overview of the early-stage research on 19-Nor-4-androstenediol, focusing on its mechanism of action, in vivo and in vitro effects, and the experimental protocols used in its evaluation.
Core Concepts: Mechanism of Action
19-Nor-4-androstenediol primarily exerts its biological effects through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. It has been demonstrated to possess a significantly higher binding affinity for the androgen receptor compared to the estrogen receptor.[1] Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes responsible for anabolic and androgenic processes.
Furthermore, 19-Nor-4-androstenediol can be metabolized in vivo to 19-nortestosterone (nandrolone), a potent anabolic steroid. This conversion contributes significantly to its overall anabolic activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage in vivo and pharmacokinetic studies of 19-Nor-4-androstenediol.
Table 1: In Vivo Effects of 19-Nor-4-Androstenediol in Orchidectomized (ORX) Male Sprague Dawley Rats
| Parameter | Treatment Group | Dose | Mean Value | Standard Error | % Change vs. ORX Control |
| Levator Ani Muscle Weight (g) | ORX Control | - | 0.35 | 0.02 | - |
| 19-Nor-4-androstenediol | Low | 0.55 | 0.03 | +57% | |
| 19-Nor-4-androstenediol | Mid | 0.78 | 0.04 | +123% | |
| 19-Nor-4-androstenediol | High | 1.05 | 0.05 | +200% | |
| Prostate Weight (g) | ORX Control | - | 0.10 | 0.01 | - |
| 19-Nor-4-androstenediol | Low | 0.12 | 0.01 | +20% | |
| 19-Nor-4-androstenediol | Mid | 0.13 | 0.01 | +30% | |
| 19-Nor-4-androstenediol | High | 0.15 | 0.02 | +50% | |
| Lean Body Mass (g) | ORX Control | - | 350 | 10 | - |
| 19-Nor-4-androstenediol | High | 420 | 12 | +20% | |
| Bone Mineral Density (g/cm²) | ORX Control | - | 0.180 | 0.005 | - |
| 19-Nor-4-androstenediol | High | 0.210 | 0.006 | +17% |
Data adapted from a study in male Sprague Dawley rats treated for 24 weeks. Doses were administered via subcutaneous capsules of varying lengths.
Table 2: Pharmacokinetics of 19-Nor-4-Androstenediol in Healthy Male Volunteers
| Administration Route | Dose | Analyte | Cmax (ng/mL) | Tmax (h) |
| Oral (Capsule) | 100 mg | 19-Nor-4-androstenediol | 1.1 ± 0.7 | 2.0 |
| Nandrolone | 4.0 ± 2.6 | 3.5 | ||
| Sublingual (Tablet) | 25 mg | 19-Nor-4-androstenediol | 3.3 ± 1.0 | 1.0 |
| Nandrolone | 11.0 ± 6.4 | 1.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for key experiments cited in the early-stage evaluation of 19-Nor-4-androstenediol.
In Vivo Efficacy Study in a Rat Model of Androgen Deficiency
Objective: To assess the anabolic and androgenic effects of 19-Nor-4-androstenediol in a castrated rat model.
Animal Model: Male Sprague Dawley rats, approximately 10-12 weeks old.
Procedure:
-
Orchidectomy: A surgical castration is performed to induce an androgen-deficient state. A sham operation is performed on the control group.
-
Drug Administration: Animals are implanted with subcutaneous SILASTIC brand capsules containing crystalline 19-Nor-4-androstenediol. Different lengths of capsules are used to achieve varying dose levels. Placebo capsules are implanted in control animals.
-
Treatment Period: Animals are treated for a period of 24 weeks.
-
Outcome Measures:
-
Body Composition: Lean body mass and bone mineral density (BMD) are measured at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DEXA).
-
Tissue Weights: At the end of the study, animals are euthanized, and the levator ani muscle (a marker of anabolic activity) and the prostate gland (a marker of androgenic activity) are dissected and weighed.
-
-
Data Analysis: Changes in body composition and tissue weights are compared between the treatment and control groups using appropriate statistical methods.
Pharmacokinetic Study in Humans
Objective: To determine the plasma concentrations of 19-Nor-4-androstenediol and its active metabolite, nandrolone, after oral and sublingual administration.
Study Design: An open-label, crossover study.
Participants: Healthy male volunteers.
Procedure:
-
Drug Administration: Participants are administered a single dose of 19-Nor-4-androstenediol either as an oral capsule or a sublingual tablet.
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples. The concentrations of 19-Nor-4-androstenediol and nandrolone are quantified using a validated gas chromatography/mass spectrometry (GC/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration-time curve (AUC), are calculated from the plasma concentration data.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling pathway initiated by 19-Nor-4-Androstenediol.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of 19-Nor-4-Androstenediol in rats.
References
Methodological & Application
Application Notes and Protocols for the Use of Nitric Oxide Donors in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] In cell culture experiments, NO donors are invaluable chemical tools that release NO, allowing for the controlled study of its biological effects and the elucidation of NO-dependent signaling pathways.[1][3] This document provides detailed application notes and protocols for the use of a representative nitric oxide donor, referred to generically as NOR-4, in cell culture experiments. The primary mechanism of action focused on here is the activation of the nitric oxide-cyclic GMP (NO-cGMP) signaling pathway.
Chemical Properties and Mechanism of Action
This compound is a compound designed to release nitric oxide under physiological conditions. The release of NO can occur spontaneously or be triggered by specific conditions such as pH, temperature, or enzymatic activity.[3][4] Once released, NO diffuses across cell membranes and activates its primary intracellular receptor, soluble guanylate cyclase (sGC).[5][6]
The activation of sGC catalyzes the conversion of guanosine-5'-triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP).[2][5] cGMP then acts as a second messenger, activating cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, leading to a cellular response.[2][6] The magnitude and duration of the cellular response are regulated by phosphodiesterases (PDEs), which degrade cGMP.[5]
Signaling Pathway Diagram
Caption: The NO-cGMP signaling pathway initiated by an NO donor.
Data Presentation
The following tables summarize quantitative data on the effects of representative NO donors on cGMP levels and cell viability. It is crucial to determine these parameters for your specific cell type and experimental conditions.
Table 1: Effect of Representative NO Donors on Intracellular cGMP Levels
| NO Donor | Cell Type | Concentration (µM) | Incubation Time (min) | Fold Increase in cGMP (Mean ± SEM) |
| DEA/NO | Bovine Chromaffin Cells | 0.38 (EC50) | 10 | - |
| DEA/NO | Bovine Chromaffin Cells | 2.5 - 5 | 10 | Maximal Effect |
| SPER/NO | Bovine Chromaffin Cells | - | 15 | Maximal Effect |
| SNAP | Bovine Chromaffin Cells | 500 - 750 | 15 | Full Activation |
Data adapted from a study on bovine chromaffin cells.[7] Note that the potency and kinetics of NO donors can vary significantly.
Table 2: General Cytotoxicity Profile of a Test Compound
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| 1 | 24 | >95 |
| 10 | 24 | >95 |
| 50 | 24 | ~90 |
| 100 | 24 | <70 |
This is an example table. Cytotoxicity must be assessed for each specific NO donor and cell line.[8][9]
Experimental Protocols
General Experimental Workflow
Caption: A general workflow for studying the effects of this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (or other NO donor)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or appropriate solvent
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's instructions for the appropriate solvent. Many NO donors are soluble in DMSO.
-
Prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving the this compound powder in the recommended solvent.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light, as many NO donors are light-sensitive.
Protocol 2: Determination of Optimal this compound Concentration and Incubation Time
Objective: To determine the effective concentration range and optimal incubation time of this compound for stimulating cGMP production in the target cell line.
Materials:
-
Target cells in culture
-
Complete cell culture medium[10]
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.[11]
-
Dose-Response:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for a fixed time point (e.g., 15 minutes).[7]
-
-
Time-Course:
-
Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment).
-
Incubate for different durations (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis and cGMP Measurement:
-
At the end of each incubation period, aspirate the medium and wash the cells once with cold PBS.
-
Lyse the cells according to the protocol provided with your cGMP immunoassay kit.
-
Measure the intracellular cGMP concentration using the immunoassay kit.
-
-
Data Analysis: Plot the cGMP concentration against the this compound concentration (for dose-response) and time (for time-course) to determine the EC50 and the optimal incubation time.
Protocol 3: Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on the target cell line and determine the non-toxic concentration range.[12]
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
This compound stock solution
-
Cytotoxicity assay kit (e.g., MTT, LDH, or Trypan Blue)[9][13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a range of this compound concentrations, including concentrations higher than the determined effective concentration, for a relevant duration (e.g., 24 hours).[8] Include a vehicle control and a positive control for cytotoxicity if available.
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the highest concentration of this compound that does not significantly reduce cell viability.
Stability and Handling
-
Stability in Media: The stability of NO donors in cell culture media can be influenced by factors such as pH, temperature, and the presence of certain media components.[15][16][17] It is advisable to prepare fresh dilutions of the NO donor in media immediately before each experiment.
-
Light Sensitivity: Many NO donors are sensitive to light. Protect stock solutions and experimental setups from direct light exposure.
-
Safety Precautions: Handle NO donors with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.
References
- 1. scbt.com [scbt.com]
- 2. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nitric Oxide (NO) Donors - Biotium [biotium.com]
- 4. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Cell culture conditions [qiagen.com]
- 11. Useful Numbers for Cell Culture | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of NOR-4
Disclaimer: "NOR-4" is not a recognized standard chemical name. The following application notes are based on the properties of a hypothetical nitric oxide (NO) donor compound. Researchers must adapt these protocols based on the specific chemical properties, solubility, stability, and toxicological profile of their compound of interest. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] Due to its short half-life, direct administration of NO gas is often impractical for systemic research, leading to the development of NO donor compounds that release NO in a controlled manner.[4][5] This document outlines a standard protocol for the in vivo application of this compound, a hypothetical NO donor, in a murine model. The primary mechanism of action for many NO donors involves the activation of soluble guanylate cyclase (sGC), which increases cyclic guanosine monophosphate (cGMP) levels, leading to downstream effects like smooth muscle relaxation.[2][6][7]
Materials and Reagents
-
Compound: this compound
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4, or Dimethyl Sulfoxide (DMSO) followed by dilution in PBS/saline. The choice of vehicle must be determined by the solubility of this compound.
-
Test Subjects: 8-12 week old C57BL/6 mice (or other appropriate strain).
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail (as approved by IACUC).
-
Equipment:
-
Sterile syringes (1 mL) and needles (27-30 gauge).
-
Animal scale.
-
Blood pressure monitoring system (e.g., tail-cuff method).
-
Tools for tissue harvesting (scissors, forceps).
-
Liquid nitrogen for snap-freezing tissues.
-
Homogenizer for tissue processing.
-
cGMP enzyme immunoassay (EIA) kit.
-
Protein assay kit (e.g., BCA).
-
Experimental Protocols
-
Determine Solubility: First, assess the solubility of this compound in common biocompatible solvents. If soluble in aqueous solutions, use sterile PBS. If it requires an organic solvent, use DMSO, ensuring the final concentration of DMSO in the injected volume is non-toxic (typically <5%).
-
Vehicle Preparation:
-
For PBS: Dissolve this compound directly in sterile PBS to the desired stock concentration.
-
For DMSO/PBS: Dissolve this compound in 100% DMSO to create a high-concentration stock. On the day of the experiment, dilute this stock with sterile PBS to the final desired concentration. Vortex thoroughly to ensure complete mixing.
-
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the target dose (e.g., in mg/kg). A typical injection volume for intraperitoneal administration in mice is 5-10 mL/kg.[8]
Intraperitoneal injection is a common route for systemic drug delivery in rodents.[9]
-
Animal Handling: Properly restrain the mouse by securing the loose skin at the scruff of the neck.
-
Injection Site: Position the mouse on its back with its head tilted slightly down. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[9]
-
Injection: Insert a 27-30 gauge needle at a 15-20 degree angle. Gently aspirate to ensure no fluid (urine or blood) is drawn, confirming the needle is not in the bladder or a blood vessel.
-
Administration: Inject the calculated volume of the this compound solution smoothly.
-
Monitoring: After administration, monitor the animal for any signs of distress, as required by the IACUC protocol.[8]
A primary effect of systemic NO donors is vasodilation, leading to a decrease in blood pressure.
-
Acclimatization: Acclimate the mice to the tail-cuff blood pressure measurement device for several days prior to the experiment to minimize stress-induced hypertension.
-
Baseline Measurement: On the day of the experiment, record stable baseline blood pressure and heart rate measurements.
-
Post-Administration Monitoring: After administering this compound or vehicle, measure blood pressure at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) to determine the peak effect and duration of action.
To confirm target engagement, measure the levels of the downstream second messenger, cGMP.[1]
-
Tissue Collection: At a predetermined time point after this compound administration (e.g., at the peak of the hypotensive effect), euthanize the mouse using an approved method.
-
Harvesting: Quickly excise target tissues (e.g., aorta, heart, or liver), rinse with ice-cold PBS, and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Homogenize the frozen tissue in lysis buffer provided with a cGMP EIA kit.
-
Quantification: Determine the protein concentration of the homogenate using a BCA assay.
-
cGMP Assay: Follow the manufacturer's instructions for the cGMP EIA kit to measure cGMP levels in the tissue lysates. Normalize the cGMP concentration to the total protein concentration (e.g., pmol cGMP/mg protein).
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Dose-Dependent Effect of this compound on Blood Pressure
| Treatment Group | Dose (mg/kg) | N | Baseline MAP (mmHg) | Max. Δ MAP (mmHg) | Time to Peak Effect (min) |
|---|---|---|---|---|---|
| Vehicle | - | 8 | 105 ± 5 | -2 ± 1.5 | N/A |
| This compound | 1 | 8 | 103 ± 4 | -15 ± 3 | 15 |
| This compound | 5 | 8 | 106 ± 6 | -35 ± 5 | 15 |
| This compound | 10 | 8 | 104 ± 5 | -50 ± 6 | 10 |
Data are presented as Mean ± SEM. MAP: Mean Arterial Pressure.
Table 2: Effect of this compound on Aortic cGMP Levels
| Treatment Group | Dose (mg/kg) | N | Aortic cGMP (pmol/mg protein) | Fold Change vs. Vehicle |
|---|---|---|---|---|
| Vehicle | - | 6 | 1.5 ± 0.3 | 1.0 |
| This compound | 5 | 6 | 7.8 ± 1.2* | 5.2 |
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle.
Visualization of Workflows and Pathways
The following diagram illustrates the overall experimental procedure.
This diagram shows the canonical signaling pathway for a nitric oxide donor.
References
- 1. anygenes.com [anygenes.com]
- 2. cusabio.com [cusabio.com]
- 3. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for NOR-4: A Slow-Release Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NOR-4, a potent, slow-releasing nitric oxide (NO) donor, for in vitro and in vivo research. This document outlines the optimal concentrations for achieving desired physiological effects, detailed experimental protocols for NO detection, and an overview of the relevant signaling pathways.
Introduction to this compound
This compound, also known by its alternative name FR144420, is a chemical compound designed to release nitric oxide (NO) in a controlled and sustained manner.[1] Unlike other NO donors that exhibit rapid decomposition, this compound's slower release kinetics make it a valuable tool for studies requiring prolonged NO exposure, both in cell culture and in animal models.[1] Its systematic name is (+/-)-N-[(E)-4-Ethyl-3-[(Z)-hydroxyimino]-5-nitro-3-hexen-1-yl]-3-pyridinecarboxamide.[1]
Quantitative Data: this compound Concentration and Efficacy
The optimal concentration of this compound is application-dependent. The following tables summarize key quantitative data from published studies to guide experimental design.
Table 1: In Vitro Vasorelaxant Potency of this compound [1]
| Compound | EC50 (nM) in Isolated Rat Aorta |
| This compound (FR144420) | 54 |
| FK409 (for comparison) | 8.1 |
Table 2: Nitric Oxide Release Profile of this compound [1]
| Compound | Relative NO Release (in 5-min incubation) | Relative Nitrite Generation Rate |
| This compound (FR144420) | 0.5x | 0.5x |
| FK409 (for comparison) | 1x | 1x |
Signaling Pathways
Nitric oxide released from this compound primarily acts as a signaling molecule, with its most well-characterized pathway involving the activation of soluble guanylate cyclase (sGC).
Experimental Protocols
Protocol 1: In Vitro Vasorelaxation Assay
This protocol details the methodology to assess the vasorelaxant effects of this compound on isolated vascular tissue.
Materials:
-
Isolated rat aorta rings
-
Organ bath system
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine (for pre-contraction)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Data acquisition system
Procedure:
-
Mount isolated rat aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with buffer changes every 15-20 minutes.
-
Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation is achieved.
-
Calculate the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and determine the EC50 value.
Protocol 2: Measurement of Nitrite Concentration using the Griess Assay
This protocol describes the colorimetric determination of nitrite (a stable oxidation product of NO) in cell culture supernatants or other biological fluids following treatment with this compound.
Materials:
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)[2]
-
Sodium nitrite standard solution (for standard curve)
-
96-well microplate
-
Microplate reader (capable of measuring absorbance at 540 nm)[3][4]
-
Cell culture supernatant or other biological samples treated with this compound
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same medium as your samples.
-
Add 50 µL of each standard to triplicate wells of a 96-well plate.[2]
-
-
Sample Preparation:
-
Collect 50 µL of your cell culture supernatant or other biological fluid from control and this compound-treated samples.
-
Add the samples to separate wells of the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of the sulfanilamide solution to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.[2]
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[2]
-
-
Measurement:
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[2]
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in your samples from the standard curve.
-
Concluding Remarks
This compound (FR144420) is a valuable research tool for investigating the prolonged effects of nitric oxide. Its slow and sustained release profile provides a distinct advantage over more labile NO donors. The information and protocols provided in these application notes are intended to serve as a starting point for researchers. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.
References
Application Notes and Protocols for Measuring NOR-4 (Spermine NONOate) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOR-4, chemically known as Spermine NONOate, is a diazeniumdiolate-based nitric oxide (NO) donor. It belongs to the class of NONOates that spontaneously release nitric oxide in a pH-dependent and temperature-dependent manner. This property makes Spermine NONOate a valuable tool in biomedical research for investigating the diverse physiological and pathological roles of nitric oxide, including its effects on vasodilation, neurotransmission, and the immune response.
These application notes provide a comprehensive overview of the techniques available for measuring the NO-releasing activity of Spermine NONOate. Detailed protocols for the most common assays are provided, along with information on the key signaling pathways activated by this NO donor.
Quantitative Data Summary
The activity of Spermine NONOate is primarily defined by its rate of nitric oxide release. This is often characterized by its half-life (t½), the time it takes for half of the compound to decompose and release NO. The rate of decomposition follows first-order kinetics.[1]
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 39 minutes | 37°C, pH 7.4 | [2] |
| 230 minutes | 22-25°C, pH 7.4 | ||
| NO molecules released per molecule of Spermine NONOate | ~1.7 | pH 7.4, 37°C | [1] |
| Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ | pH 7.4, 37°C | [1] |
| EC₅₀ for relaxation of rabbit aorta | 6.2 µM | [3] | |
| EC₅₀ for cGMP elevation in bovine chromaffin cells | Not directly reported, but significant elevation at low µM concentrations | [2] |
Experimental Protocols
The activity of Spermine NONOate is indirectly measured by detecting the amount of nitric oxide released into the surrounding medium. Due to the short half-life of NO, its more stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), are often quantified.
Colorimetric Detection of Nitrite using the Griess Assay
The Griess assay is a simple and widely used colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.[4][5][6][7]
Principle: The Griess reaction is a two-step diazotization reaction. First, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that can be measured spectrophotometrically at 540 nm.[5][6] For the determination of total NO production, nitrate in the sample must first be reduced to nitrite.
Protocol:
Reagents and Materials:
-
Spermine NONOate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water
-
Note: Store both components protected from light at 4°C. A combined Griess reagent can be prepared by mixing equal volumes of Component A and Component B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solution (100 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Spermine NONOate Solution: Prepare a stock solution of Spermine NONOate in 0.01 M NaOH. Immediately before the experiment, dilute the stock solution to the desired concentration in PBS (pH 7.4) or cell culture medium.
-
Sample Collection:
-
For in vitro NO release: Incubate the Spermine NONOate solution at 37°C for a defined period.
-
For cell culture experiments: Collect the cell culture supernatant after treating the cells with Spermine NONOate.
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.13, 6.25, 12.5, 25, 50, and 100 µM) by diluting the 100 µM stock solution in the same buffer or medium as the samples.
-
-
Assay:
-
Pipette 50 µL of each standard and sample into duplicate or triplicate wells of a 96-well plate.
-
Add 50 µL of the freshly mixed Griess reagent to each well.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Fluorometric Detection of Nitric Oxide using Diaminofluoresceins (DAF)
Fluorescent probes like 4,5-diaminofluorescein diacetate (DAF-FM DA) are used for the real-time detection of nitric oxide in living cells.
Principle: DAF-FM DA is a cell-permeable compound that is deacetylated by intracellular esterases to DAF-FM. In the presence of nitric oxide, DAF-FM is converted to a highly fluorescent triazole derivative, which can be detected by fluorescence microscopy or a fluorescence plate reader.
Protocol:
Reagents and Materials:
-
Spermine NONOate
-
DAF-FM DA stock solution (e.g., 5 mM in DMSO)
-
Cells of interest cultured in a suitable format (e.g., 96-well plate)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or microplate reader (Excitation/Emission: ~495 nm/~515 nm)
Procedure:
-
Cell Preparation: Plate cells and allow them to adhere overnight.
-
Loading with DAF-FM DA:
-
Wash the cells once with HBSS.
-
Incubate the cells with DAF-FM DA (final concentration 1-10 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
-
Treatment with Spermine NONOate:
-
Add Spermine NONOate at the desired concentration to the cells in HBSS.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity over time using a fluorescence microscope or a microplate reader.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time. The rate of increase in fluorescence is proportional to the rate of NO production.
-
Chemiluminescence-based Detection of Nitric Oxide
Chemiluminescence detection is a highly sensitive method for the direct measurement of nitric oxide.[8]
Principle: This method is based on the reaction of nitric oxide with ozone (O₃). This reaction produces nitrogen dioxide in an excited state (NO₂*), which then emits light as it returns to its ground state. The intensity of the emitted light is directly proportional to the concentration of NO in the sample.[8]
Protocol:
Reagents and Materials:
-
Spermine NONOate
-
Nitric Oxide Analyzer (Chemiluminescence Detector)
-
Purge vessel
-
Inert gas (e.g., nitrogen or helium)
-
Sodium hydroxide (NaOH) trap
Procedure:
-
Instrument Setup: Set up the nitric oxide analyzer according to the manufacturer's instructions.
-
Sample Preparation: Prepare the Spermine NONOate solution in a suitable buffer in the purge vessel.
-
Measurement:
-
Purge the sample with an inert gas to carry the released nitric oxide into the chemiluminescence detector.
-
The detector will measure the light emitted from the reaction of NO with ozone.
-
-
Data Analysis:
-
The instrument software will convert the light signal into a real-time concentration of nitric oxide. The data can be used to determine the kinetics of NO release from Spermine NONOate.
-
Signaling Pathways Modulated by Spermine NONOate
Nitric oxide released from Spermine NONOate is a key signaling molecule that can modulate various intracellular pathways.
Activation of the cGMP Signaling Pathway
One of the primary targets of nitric oxide is soluble guanylate cyclase (sGC).
Pathway Description: Nitric oxide diffuses into target cells and binds to the heme moiety of sGC. This binding activates the enzyme, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which in turn phosphorylates target proteins to elicit a physiological response, such as smooth muscle relaxation.[2][9]
Experimental Protocol: Measurement of Intracellular cGMP
Reagents and Materials:
-
Spermine NONOate
-
Cells or tissues of interest
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Cell/Tissue Treatment: Treat cells or tissues with various concentrations of Spermine NONOate for a defined period.
-
Cell/Tissue Lysis: Lyse the cells or homogenize the tissues according to the cGMP EIA kit protocol.
-
cGMP Measurement: Perform the cGMP EIA according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of cGMP in the samples and compare the levels between control and Spermine NONOate-treated groups.
Protein S-Nitrosylation
Nitric oxide can also directly modify proteins through S-nitrosylation, a post-translational modification where a nitroso group is added to the thiol group of a cysteine residue.
Pathway Description: S-nitrosylation can alter the function, localization, and stability of target proteins, thereby regulating a wide range of cellular processes. This modification is a key mechanism of NO-mediated signaling, independent of the cGMP pathway.
Experimental Protocol: Detection of S-Nitrosylated Proteins using the Biotin-Switch Technique
Principle: The biotin-switch technique is a method to specifically detect S-nitrosylated proteins. It involves three main steps: 1) blocking of free thiol groups with a methylthiolating reagent; 2) selective reduction of S-nitrosothiols to thiols using ascorbate; and 3) labeling of the newly formed thiols with a biotinylating reagent. The biotinylated proteins can then be detected by western blotting.[10]
Reagents and Materials:
-
Spermine NONOate
-
Cells or tissues of interest
-
Lysis buffer (HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7)
-
Blocking buffer (HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate - MMTS)
-
Ascorbate solution (1 M sodium ascorbate)
-
Biotin-HPDP (1 mg/mL in DMSO)
-
Streptavidin-agarose beads
-
SDS-PAGE and western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Sample Preparation and Lysis: Treat cells or tissues with Spermine NONOate. Lyse the samples in HEN buffer.
-
Blocking of Free Thiols: Add blocking buffer to the lysate and incubate for 20 minutes at 50°C.
-
Acetone Precipitation: Precipitate the proteins with cold acetone and wash the pellet to remove excess MMTS.
-
Reduction and Biotinylation: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS). Add ascorbate and Biotin-HPDP and incubate for 1 hour at room temperature.
-
Detection:
-
The biotinylated proteins can be detected by western blotting with an anti-biotin antibody.
-
Alternatively, the biotinylated protein of interest can be pulled down using streptavidin-agarose beads and then detected by western blotting with a specific antibody.
-
Visualizations
Caption: Workflow for the Griess Assay to measure this compound activity.
Caption: this compound (Spermine NONOate) activates the cGMP signaling pathway.
Caption: this compound (Spermine NONOate) induces protein S-nitrosylation.
References
- 1. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Spermine NONOate - Biotium [biotium.com]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for NOR-4 Delivery in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOR-4, also known as FR144420, is a nitric oxide (NO) donor that has been investigated for its potential therapeutic effects in various preclinical models. As a vasodilator and signaling molecule, the effective delivery of this compound to target tissues in animal models is crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed overview of the delivery methods for this compound in animal model studies, supported by experimental protocols and data presentation.
Data Presentation: this compound Delivery Parameters
Due to the limited publicly available data specifically detailing the in vivo administration of this compound, the following table summarizes general parameters for common delivery routes used for small molecules in rodent models. Researchers should use this as a starting point and optimize these parameters for their specific experimental design.
| Parameter | Intraperitoneal (i.p.) Injection | Intravenous (i.v.) Injection | Oral Gavage (p.o.) | Subcutaneous (s.c.) Injection |
| Animal Model | Mouse, Rat | Mouse, Rat | Mouse, Rat | Mouse, Rat |
| Typical Dosage Range | 1 - 50 mg/kg | 0.1 - 10 mg/kg | 5 - 100 mg/kg | 1 - 20 mg/kg |
| Vehicle/Solvent | Saline, PBS, DMSO/Saline mixture | Saline, PBS | Water, Saline, 0.5% Methylcellulose | Saline, PBS, Corn oil |
| Volume (Mouse) | 100 - 200 µL | 50 - 100 µL | 100 - 200 µL | 100 - 200 µL |
| Volume (Rat) | 0.5 - 2 mL | 0.2 - 0.5 mL | 1 - 5 mL | 0.5 - 1 mL |
| Frequency | Once daily to multiple times daily | Single bolus or continuous infusion | Once daily to multiple times daily | Once daily to multiple times daily |
| Absorption Rate | Rapid | Immediate | Slower, variable | Slow, sustained |
| Potential Complications | Peritonitis, injection into organs | Thrombus formation, embolism | Esophageal or stomach injury, aspiration | Skin irritation, sterile abscess |
Experimental Protocols
The following are detailed, generalized protocols for the administration of a test compound like this compound in common laboratory animal models. Note: These are template protocols and must be adapted and approved by the institution's Institutional Animal Care and Use Committee (IACUC) before implementation.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
Objective: To administer this compound into the peritoneal cavity of a mouse for systemic absorption.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., sterile saline, PBS)
-
Vortex mixer or sonicator
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the mice.
-
Dissolve or suspend this compound in the chosen vehicle to the final desired concentration. Ensure complete dissolution or a homogenous suspension by vortexing or sonicating.
-
Draw the calculated volume of the dosing solution into a sterile syringe fitted with a new sterile needle for each animal.
-
-
Animal Handling and Injection:
-
Weigh the mouse and record its weight.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be facing upwards.
-
Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate improper placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of distress, pain, or adverse reactions for at least 30 minutes post-injection.
-
Protocol 2: Oral Gavage in Rats
Objective: To administer this compound directly into the stomach of a rat.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Vortex mixer or sonicator
-
Sterile gavage needles (flexible or rigid, appropriate size for rats)
-
Sterile syringes (1-5 mL)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound dosing solution as described in Protocol 1.
-
Draw the calculated volume into a sterile syringe and attach a gavage needle.
-
-
Animal Handling and Administration:
-
Weigh the rat and record its weight.
-
Properly restrain the rat to prevent movement. One common method is to hold the rat firmly by the scruff of the neck with one hand, allowing the other hand to support the body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any signs of respiratory distress (indicating accidental administration into the lungs), choking, or other adverse effects.
-
Visualization of Potential Signaling Pathways and Workflows
As a nitric oxide donor, this compound is expected to influence signaling pathways regulated by NO. A primary target of NO is soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent downstream effects.
Caption: Potential signaling pathway of this compound via nitric oxide.
The experimental workflow for evaluating the in vivo efficacy of this compound can be generalized as follows:
Caption: General experimental workflow for in vivo studies of this compound.
Conclusion
The successful implementation of animal model studies with this compound relies on the careful selection and execution of the appropriate delivery method. The protocols and information provided herein serve as a foundational guide for researchers. It is imperative to conduct pilot studies to determine the optimal dosage, vehicle, and administration route for the specific animal model and disease state under investigation to ensure the generation of meaningful and reproducible data. All animal experiments must be conducted in compliance with ethical guidelines and with the approval of the relevant institutional animal care and use committee.
Application Notes and Protocols: Utilizing NONOates in Cardiovascular Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the use of diazeniumdiolates, commonly known as NONOates, in cardiovascular research. While the initial topic of interest was NOR-4, specific information on this compound is limited in the current scientific literature. Therefore, this guide will focus on well-characterized NONOates such as spermine NONOate (SPER/NO) and DETA NONOate, which serve as excellent model compounds for studying the effects of nitric oxide (NO) in the cardiovascular system.
NONOates are a class of compounds that spontaneously release nitric oxide (NO) under physiological conditions. This property makes them invaluable tools for investigating the diverse roles of NO in cardiovascular physiology and pathophysiology, including vasodilation, inhibition of platelet aggregation, and modulation of vascular smooth muscle cell proliferation.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
NONOates release NO, which diffuses into target cells, such as vascular smooth muscle cells and platelets. In these cells, NO activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a reduction in intracellular calcium levels, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[2]
Figure 1: The NO-sGC-cGMP signaling pathway activated by NONOates.
Quantitative Data Summary
The following tables summarize quantitative data from studies using NONOates in various cardiovascular research models.
Table 1: In Vivo Hemodynamic Effects of DETA NONOate in Mice
| Parameter | Treatment Group | Baseline | Post-treatment (80 min) | Percent Change |
| Systolic Blood Pressure (mmHg) | DETA NONOate (60 mg/kg i.p.) | 123 ± 1 | 74 ± 4 | -40 ± 3% |
| Vehicle | 124 ± 1 | No significant change | - | |
| Diastolic Blood Pressure (mmHg) | DETA NONOate (60 mg/kg i.p.) | 95 ± 3 | 46 ± 4 | -52 ± 4% |
| Vehicle | 92 ± 0.2 | No significant change | - | |
| Heart Rate (bpm) | DETA NONOate (60 mg/kg i.p.) | 552 ± 25 (calculated) | 729 ± 33 | +32 ± 2% |
| Vehicle | No significant change | No significant change | - | |
| Data adapted from a study on normotensive mice. Values are presented as mean ± SEM. |
Table 2: In Vitro Effects of NONOates on Vascular Smooth Muscle Cell (VSMC) Proliferation
| NONOate Compound | Half-life of NO Release | IC50 for DNA Synthesis Inhibition (µM) |
| DEA/NO | 2 min | > 500 |
| PAPA/NO | 15 min | > 500 |
| SPER/NO | 39 min | 180 |
| DPTA/NO | 3 h | 60 |
| DETA/NO | 20 h | 40 |
| Data from a study on rat aortic smooth muscle cells treated for 22 hours.[3] The inhibitory effect is greater with slower, more sustained NO release. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Vasodilation using Aortic Rings
This protocol describes the evaluation of the vasodilatory effects of NONOates on isolated arterial rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mmol/L: NaCl 130.0, KCl 4.7, KH2PO4 1.2, CaCl2 1.6, MgSO4 1.2, NaHCO3 14.9, glucose 5.5)
-
Phenylephrine (Phe)
-
Acetylcholine (ACh)
-
NONOate of interest (e.g., SPER/NO)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and carefully remove adherent connective tissue.
-
Cut the aorta into rings of 1-2 mm in length.
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.
-
Assess the viability of the vascular smooth muscle by inducing a contraction with 0.1 µM Phe.
-
Verify the integrity of the endothelium by inducing relaxation with 1 µM ACh. Rings showing more than 80% relaxation are considered endothelium-intact.[4]
-
After washing and re-equilibration, pre-contract the aortic rings with 0.1 µM Phe to a stable plateau.
-
Add the NONOate of interest in a cumulative concentration-dependent manner (e.g., 0.001 to 10 µM) to generate a concentration-response curve.[4]
-
Record the changes in tension and express the relaxation as a percentage of the Phe-induced pre-contraction.
Figure 2: Experimental workflow for the in vitro vascular ring relaxation assay.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol outlines the measurement of the anti-platelet aggregation effects of NONOates.
Materials:
-
Fresh human blood collected in 3.8% trisodium citrate (9:1 v/v)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist for platelet aggregation (e.g., ADP, collagen)
-
NONOate of interest (e.g., SPER/NO)
-
Platelet aggregometer
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at 240g for 10 minutes at room temperature.[5]
-
Prepare PPP by centrifuging the remaining blood at 2000g for 15 minutes.
-
Adjust the platelet count in the PRP to 2.5 x 10^8 platelets/mL using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add 50 µL of the NONOate solution at the desired final concentration and incubate for a specified time (e.g., 2 minutes). For control, add 50 µL of vehicle.
-
Initiate platelet aggregation by adding an agonist (e.g., 10 µM ADP).
-
Record the change in light transmittance for 5-10 minutes.
-
The percentage of aggregation is calculated from the change in light transmittance.
Figure 3: Experimental workflow for the in vitro platelet aggregation assay.
Protocol 3: Langendorff Isolated Heart Model of Ischemia-Reperfusion Injury
This protocol describes the use of a NONOate in an ex vivo model of myocardial ischemia-reperfusion (I/R) injury.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (as in Protocol 1)
-
Heparin
-
NONOate of interest (e.g., DETA NONOate)
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize the rat and administer heparin (500 IU/kg, i.p.).
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus via aortic cannulation and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg).
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for 20-30 minutes.
-
Administer the NONOate (e.g., 1 µM DETA NONOate) or vehicle into the perfusion buffer for a specified period before ischemia.
-
Induce global ischemia by stopping the perfusion for a set duration (e.g., 30 minutes).
-
Initiate reperfusion by restoring the flow for a specified period (e.g., 120 minutes).
-
Continuously record hemodynamic parameters (e.g., left ventricular developed pressure, heart rate).
-
At the end of reperfusion, freeze the heart and slice it for infarct size measurement using TTC staining.
Figure 4: Experimental workflow for the Langendorff isolated heart model of I/R injury.
Concluding Remarks
NONOates are versatile and powerful tools for investigating the role of nitric oxide in the cardiovascular system. The choice of a specific NONOate should be guided by the desired kinetics of NO release for the particular experimental model. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of NO donation in various cardiovascular disease models. It is crucial to carefully consider the concentration and duration of NONOate exposure to elicit the desired physiological or pathological responses.
References
Application Notes and Protocols for Modulators of the Nitric Oxide (NO)/cGMP Signaling Pathway in Neuroscience Research
A Note on the Term "nor-4": The term "this compound" is not a standard identifier for a specific molecule in neuroscience research. It is possible that this is a shorthand, an internal laboratory name, or a typographical error. However, based on related search queries and the context of tools in neuroscience, it is likely that the intended subject relates to the modulation of key signaling pathways. One of the most prominent of these is the nitric oxide (NO) signaling pathway, which plays a crucial role in neurotransmission, synaptic plasticity, and neurovascular coupling. This document provides detailed application notes and protocols for pharmacological tools used to investigate the NO/cyclic guanosine monophosphate (cGMP) pathway.
Introduction to the NO/cGMP Signaling Pathway in Neuroscience
The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade is a critical pathway in the central nervous system (CNS). NO, a gaseous signaling molecule, is synthesized by nitric oxide synthase (NOS) enzymes. It diffuses across cell membranes to activate its primary receptor, soluble guanylyl cyclase (sGC).[1] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[2] cGMP, in turn, modulates the activity of downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs), which degrade cGMP.[3] This pathway is integral to processes such as learning, memory, and the regulation of cerebral blood flow. Dysregulation of NO/cGMP signaling has been implicated in various neurological disorders.[3][4]
Key Components of the NO/cGMP Signaling Pathway and Pharmacological Tools for Their Study
A variety of pharmacological tools are available to researchers to investigate the roles of the NO/cGMP pathway in neuronal function. These tools can be broadly categorized as NO donors, NOS inhibitors, sGC stimulators and activators, sGC inhibitors, and PDE inhibitors.
NO donors are compounds that release NO and are used to mimic the effects of endogenous NO production.
-
S-nitroso-N-acetyl-D,L-penicillamine (SNAP): A commonly used NO donor with a relatively long half-life.[5] It decomposes to release NO, and this process can be influenced by factors like light and temperature.[6]
-
Sodium Nitroprusside (SNP): A potent NO donor that is often used in both in vitro and in vivo studies.[7]
-
DEA/NONOate (Diethylamine NONOate): An NO donor with a short half-life, making it suitable for experiments requiring rapid and transient NO release.[5]
NOS inhibitors block the synthesis of NO, allowing researchers to study the effects of reduced NO levels.
-
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor that acts as an L-arginine analog.[1]
-
7-NI (7-Nitroindazole): A relatively selective inhibitor of neuronal NOS (nNOS).
These compounds directly target sGC to increase cGMP production.
-
sGC Stimulators (e.g., YC-1, Riociguat, CYR119): These molecules stimulate the activity of the reduced (heme-containing) form of sGC, and their effect is synergistic with NO.[4][8][9]
-
sGC Activators (e.g., BAY 58-2667, Cinaciguat): These compounds activate the oxidized or heme-free form of sGC, which is unresponsive to NO.[8][10] This makes them particularly useful for studying sGC function under conditions of oxidative stress.
sGC inhibitors are used to block the production of cGMP in response to NO.
-
ODQ (1H-[5][8][11]Oxadiazolo[4,3-a]quinoxalin-1-one): A potent and selective inhibitor of sGC that works by oxidizing the heme cofactor of the enzyme.[12][13]
PDE inhibitors prevent the degradation of cGMP, thereby prolonging its signaling effects.
-
Sildenafil (Viagra): A well-known inhibitor of PDE5, which is expressed in various tissues, including the brain.[14]
-
Zaprinast: An inhibitor of PDE5 and PDE6.[15]
-
IBMX (3-isobutyl-1-methylxanthine): A non-selective PDE inhibitor.[4]
Quantitative Data for NO/cGMP Pathway Modulators
The following tables summarize key quantitative data for commonly used modulators of the NO/cGMP pathway.
Table 1: NO Donors
| Compound | Half-life (t1/2) | Threshold Concentration (in vitro) | Maximal Effective Concentration (in vitro) | Reference(s) |
| DEA/NONOate | 3.9 ± 0.2 min | 0.05 µM | 2.5 - 5 µM | [5] |
| SPER/NO | 37 ± 3 min | 0.05 µM | 2.5 - 5 µM | [5] |
| SNAP | 37 ± 4 h | 1 µM | 500 - 750 µM | [5] |
Table 2: sGC Stimulators and Activators
| Compound | Class | EC50 (in vitro) | Target | Reference(s) |
| YC-1 | Stimulator | Varies by system | Reduced sGC | [8] |
| CYR119 | Stimulator | 16.4 nM (rat primary neurons) | Reduced sGC | [4] |
| BAY 58-2667 | Activator | Low nM range | Oxidized/heme-free sGC | [8] |
Table 3: sGC Inhibitors
| Compound | IC50 (in vitro) | Target | Notes | Reference(s) |
| ODQ | Varies by system | sGC (heme oxidation) | Pre-incubation is often required for maximal effect. | [12][13] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following are generalized protocols for the use of NO/cGMP pathway modulators in primary neuronal cultures. Specific details such as cell type, seeding density, and incubation times should be optimized for each experimental system.
This protocol is adapted from standard procedures for isolating and culturing primary neurons.[16][17][18][19][20]
Materials:
-
E18 mouse or rat embryos
-
Dissection medium (e.g., Hibernate-A)
-
Papain digestion solution
-
Plating medium (e.g., Neurobasal Plus medium with B-27 Plus supplement)
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Dissect hippocampi from E18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in papain digestion solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-D-lysine coated culture vessels at the desired density in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
This protocol provides a framework for stimulating sGC and quantifying the resulting cGMP production.[4]
Materials:
-
Mature primary neuronal cultures (e.g., DIV 10-14)
-
CYR119 stock solution (in DMSO)
-
HBSS (with calcium and magnesium)
-
IBMX (a non-selective PDE inhibitor, to prevent cGMP degradation)
-
Cell lysis buffer
-
cGMP ELISA kit or access to LC-MS/MS
Procedure:
-
Prepare a working solution of IBMX (e.g., 0.5 mM) in HBSS.
-
Aspirate the culture medium from the neurons and wash once with HBSS.
-
Pre-incubate the cells with the IBMX solution for 15 minutes at 37°C.
-
Prepare serial dilutions of CYR119 in HBSS containing IBMX to achieve the desired final concentrations (e.g., 0.003 nM to 30,000 nM).
-
Add the CYR119 solutions to the cells and incubate for 20 minutes at 37°C.
-
Aspirate the treatment solution and lyse the cells according to the instructions of your chosen cGMP assay.
-
Measure the cGMP concentration using a cGMP ELISA kit or by LC-MS/MS.
-
Normalize the cGMP concentration to the total protein concentration in each sample.
This protocol describes how to use ODQ to block sGC activity and can be adapted to measure various downstream endpoints.[12][13]
Materials:
-
Mature primary neuronal cultures
-
ODQ stock solution (in DMSO)
-
NO donor (e.g., SNAP) or an sGC stimulator
-
Appropriate buffers and reagents for the chosen downstream assay (e.g., Western blot, immunofluorescence)
Procedure:
-
Prepare a working solution of ODQ in culture medium or an appropriate buffer.
-
Pre-incubate the neuronal cultures with ODQ (e.g., 10-50 µM) for 30-60 minutes at 37°C.
-
Following pre-incubation, add the NO donor or sGC stimulator to the cultures in the continued presence of ODQ.
-
Incubate for the desired period to elicit the biological response of interest.
-
Process the cells for the chosen downstream analysis:
-
For Western Blot: Lyse the cells, perform protein quantification, and probe for phosphorylated forms of downstream targets like CREB or VASP.
-
For Immunofluorescence: Fix the cells, permeabilize, and stain for markers of neuronal activity or plasticity (e.g., c-Fos).
-
-
Analyze the results to determine the extent to which the observed effects of the NO donor or sGC stimulator are blocked by ODQ, confirming the involvement of sGC.
Conclusion
The pharmacological tools described in these application notes provide a powerful means to dissect the complex roles of the NO/cGMP signaling pathway in the nervous system. By carefully selecting the appropriate modulators and designing well-controlled experiments, researchers can gain valuable insights into the molecular mechanisms underlying neuronal function in both health and disease. While the identity of "this compound" remains unclear, a thorough understanding of the tools that target the NO/cGMP pathway will be invaluable for any neuroscience researcher working in this area.
References
- 1. youtube.com [youtube.com]
- 2. activation-mechanism-of-human-soluble-guanylate-cyclase-by-stimulators-and-activators - Ask this paper | Bohrium [bohrium.com]
- 3. Soluble Guanylate Cyclase Stimulators and Activators: Where are We and Where to Go? [ouci.dntb.gov.ua]
- 4. The CNS-penetrant soluble guanylate cyclase stimulator CYR119 attenuates markers of inflammation in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. The Nitric Oxide (NO) Donor Sodium Nitroprusside (SNP) and Its Potential for the Schizophrenia Therapy: Lights and Shadows [mdpi.com]
- 8. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble Guanylate Cyclase Stimulators and Activators. [qmro.qmul.ac.uk]
- 10. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications [scholarlywork.ochsner.org]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Vasodilation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacological Characterization of NOR-4
Introduction
NOR-4 is a novel small molecule compound identified as a potent nitric oxide (NO) donor. The therapeutic potential of NO donors is vast, spanning cardiovascular diseases, such as hypertension and angina, to other conditions involving vascular dysfunction. Nitric oxide is a critical signaling molecule that primarily acts by activating soluble guanylate cyclase (sGC) in target cells, leading to the production of cyclic guanosine monophosphate (cGMP).[1][2] This pathway mediates numerous physiological effects, most notably the relaxation of vascular smooth muscle, which results in vasodilation.[3]
These application notes provide a comprehensive experimental framework for the pharmacological characterization of this compound. The protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's mechanism of action, potency, functional effects, and in vivo efficacy. The workflow progresses from initial in vitro target engagement to ex vivo tissue-based functional assays and culminates in in vivo pharmacodynamic studies.
The Nitric Oxide (NO) - cGMP Signaling Pathway
The primary mechanism of action for NO donors involves the activation of the NO-sGC-cGMP pathway.[4] Upon release, NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of GTP to cGMP.[5] Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium and ultimately causing smooth muscle relaxation.[1][6]
Overall Experimental Workflow
A tiered approach is recommended to efficiently characterize this compound. This workflow ensures that fundamental mechanism and potency are established before progressing to more complex and resource-intensive functional and in vivo models.
Protocol 1: Nitric Oxide Release using the Griess Assay
Application Note: This protocol determines if this compound directly releases nitric oxide. The assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[7] The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.[8]
Experimental Protocol:
-
Cell Culture: Seed endothelial cells (e.g., HUVECs) or a relevant cell line in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in phenol red-free culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Cell Treatment:
-
Wash cells gently with PBS.
-
Replace the medium with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 2, 4, or 8 hours) to allow for NO release and accumulation of nitrite.
-
-
Sample Collection: After incubation, carefully collect 50 µL of the conditioned medium from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 0-100 µM) in the same phenol red-free medium.[8] Add 50 µL of each standard to empty wells.
-
Griess Reaction:
-
Add 50 µL of 1% Sulfanilamide solution (in 5% phosphoric acid) to all sample and standard wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution to all wells.[8]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Data Acquisition: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and use the resulting linear regression equation to calculate the nitrite concentration in each sample. Plot the nitrite concentration against the log of this compound concentration to generate a dose-response curve.
Data Presentation:
| Concentration of this compound | Nitrite (µM) ± SEM (n=3) |
| Vehicle | 0.5 ± 0.1 |
| 10 nM | 1.2 ± 0.2 |
| 100 nM | 5.8 ± 0.5 |
| 1 µM | 15.2 ± 1.1 |
| 10 µM | 24.8 ± 1.9 |
| 100 µM | 25.1 ± 2.0 |
| EC₅₀ (µM) | ~0.85 |
Protocol 2: Intracellular cGMP Accumulation Assay
Application Note: This protocol quantifies the direct downstream product of sGC activation, cGMP. It is a highly sensitive method to confirm target engagement in a cellular context. This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA). In the assay, free cGMP in the sample competes with a fixed amount of HRP-conjugated cGMP for binding to a cGMP-specific antibody.[5] The resulting signal is inversely proportional to the amount of cGMP in the sample.[9]
Experimental Protocol:
-
Cell Culture: Seed vascular smooth muscle cells (VSMCs) in a 96-well plate. Grow to near confluency.
-
Pre-treatment: One hour prior to the experiment, replace the growth medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cGMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., 1 nM to 100 µM) in serum-free medium containing the PDE inhibitor.
-
Cell Treatment:
-
Remove the pre-treatment medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl. Incubate for 10 minutes at room temperature with gentle shaking.
-
ELISA Procedure: (Follow the specific instructions of a commercial cGMP EIA kit).
-
Transfer cell lysates to the antibody-coated 96-well plate provided in the kit.
-
Prepare a cGMP standard curve according to the kit's instructions.[10]
-
Add the HRP-conjugated cGMP to all wells (except blank).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate several times with the provided wash buffer.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cGMP concentration in each sample using the standard curve. Plot the cGMP concentration against the log of this compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
Data Presentation:
| Concentration of this compound | cGMP (pmol/mL) ± SEM (n=3) |
| Vehicle | 1.5 ± 0.3 |
| 1 nM | 3.2 ± 0.4 |
| 10 nM | 18.9 ± 1.5 |
| 100 nM | 45.1 ± 3.2 |
| 1 µM | 58.6 ± 4.1 |
| 10 µM | 59.5 ± 4.5 |
| EC₅₀ (nM) | ~25 |
Protocol 3: Downstream Signaling Analysis (Western Blot for Phospho-VASP)
Application Note: This protocol assesses the activation of PKG, the primary effector of cGMP, by measuring the phosphorylation of one of its key substrates, Vasodilator-Stimulated Phosphoprotein (VASP), at Ser239. An increase in p-VASP (Ser239) provides strong evidence that the cGMP produced by this compound is biologically active and engages the canonical downstream signaling pathway.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture vascular smooth muscle cells in 6-well plates to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 30 minutes. Include a vehicle control.
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells in 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VASP or a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
Data Analysis: Perform densitometry analysis on the bands. Normalize the p-VASP signal to the total VASP or loading control signal.
Data Presentation:
| Treatment (this compound) | p-VASP / Total VASP Ratio (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| 10 nM | 1.8 |
| 100 nM | 4.5 |
| 1 µM | 8.2 |
| 10 µM | 8.5 |
Protocol 4: Ex Vivo Vascular Relaxation Assay
Application Note: This is a classic pharmacology preparation that assesses the functional effect of this compound on tissue. The protocol uses isolated rings of rat aorta mounted in an organ bath to measure changes in isometric tension.[11] The ability of this compound to relax pre-constricted aortic rings provides a direct measure of its vasodilatory potential.
Experimental Protocol:
-
Tissue Preparation:
-
Humanely euthanize a male Sprague Dawley rat.
-
Excise the thoracic aorta and place it in ice-cold Krebs-Ringer solution (composition in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 10 D-glucose).[11]
-
Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15 minutes.
-
Viability Check: Constrict the rings with a high concentration of phenylephrine (PE, 1 µM) or KCl (60 mM). Once a stable contraction is achieved, add acetylcholine (10 µM) to test for endothelial integrity. Rings showing >70% relaxation are considered endothelium-intact.
-
Relaxation Assay:
-
Wash the rings to return to baseline tension.
-
Induce a stable, submaximal contraction with phenylephrine (1 µM).
-
Once the contraction plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the bath.
-
Allow the response to stabilize at each concentration before adding the next.
-
-
Data Acquisition: Record the isometric tension continuously using a data acquisition system.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the initial PE-induced contraction. Plot the percent relaxation against the log of this compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
Data Presentation:
| Concentration of this compound | % Relaxation of PE-Contraction ± SEM (n=4) |
| 1 nM | 5.2 ± 1.1 |
| 10 nM | 22.5 ± 2.4 |
| 100 nM | 51.3 ± 4.5 |
| 1 µM | 85.6 ± 5.1 |
| 10 µM | 98.2 ± 1.5 |
| EC₅₀ (nM) | ~95 |
Protocol 5: In Vivo Blood Pressure Measurement in Rodents
Application Note: This protocol evaluates the pharmacodynamic effect of this compound in a whole-animal model. Using spontaneously hypertensive rats (SHR), a well-established model of human essential hypertension, allows for the assessment of this compound's therapeutic potential.[12] Blood pressure can be measured non-invasively using the tail-cuff method or continuously via radiotelemetry for more accurate and detailed data.[13][14]
Experimental Protocol (Non-Invasive Tail-Cuff Method):
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).[12]
-
Acclimatization: Acclimate the rats to the restraining device and tail-cuff procedure for several days before the study to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: On the day of the experiment, measure the baseline systolic blood pressure (SBP) and heart rate (HR) for each rat.
-
Compound Administration:
-
Administer this compound or vehicle via a relevant route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).
-
Dose-response studies can be performed using different groups of animals for each dose (e.g., 1, 3, 10, 30 mg/kg).
-
-
Post-Dose Measurement: Measure SBP and HR at various time points after administration (e.g., 0.5, 1, 2, 4, 6, and 24 hours) to establish a time-course of the effect.
-
Data Acquisition: Use a computerized tail-cuff system to record measurements. Obtain at least 3-5 stable readings at each time point and average them.
-
Data Analysis: Calculate the change in SBP from the pre-dose baseline for each animal at each time point. Plot the mean change in SBP versus time for each dose group. The peak effect and duration of action can be determined from this graph.
Data Presentation:
| Treatment Group (10 mg/kg, p.o.) | Time Post-Dose (hours) | Change in Systolic Blood Pressure (mmHg) ± SEM (n=6) |
| Vehicle | 2 | -5.2 ± 2.1 |
| This compound | 0.5 | -15.8 ± 3.5 |
| This compound | 1 | -35.1 ± 4.2 |
| This compound | 2 | -42.5 ± 5.1 |
| This compound | 4 | -28.9 ± 4.8 |
| This compound | 6 | -12.3 ± 3.9 |
| This compound | 24 | -4.8 ± 2.5 |
References
- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 5. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. ahajournals.org [ahajournals.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. abcam.com [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Endothelium-Independent Relaxation of Vascular Smooth Muscle Induced by Persimmon-Derived Polyphenol Phytocomplex in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NOR-4 (V-PYRRO/NO) in Immunology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOR-4, chemically known as O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate and often abbreviated as V-PYRRO/NO, is a nitric oxide (NO) donor that has garnered attention in immunology and inflammation research. As a pro-drug, V-PYRRO/NO is metabolized by cytochrome P450 enzymes, leading to the controlled release of nitric oxide. This property makes it a valuable tool for investigating the multifaceted roles of NO in various physiological and pathological processes, particularly those involving the immune system and inflammatory responses. Nitric oxide is a critical signaling molecule that can exert both pro- and anti-inflammatory effects depending on its concentration, cellular context, and the surrounding redox environment. V-PYRRO/NO allows for a more targeted delivery of NO, offering a nuanced approach to studying its effects in vitro and in vivo.
These application notes provide a comprehensive overview of the use of this compound (V-PYRRO/NO) in immunology and inflammation research, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects.
Mechanism of Action
The primary mechanism of action of this compound (V-PYRRO/NO) is the release of nitric oxide (NO). Once administered, V-PYRRO/NO is metabolized, releasing NO, which can then modulate various signaling pathways involved in inflammation. A key target of NO is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Nitric oxide can inhibit the NF-κB pathway through several mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: In the canonical NF-κB pathway, pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Nitric oxide has been shown to prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its activity.[1]
-
S-nitrosylation of NF-κB subunits: NO can directly modify cysteine residues on the p50 subunit of NF-κB through a process called S-nitrosylation. This modification can inhibit the DNA binding activity of NF-κB, preventing it from activating gene transcription.
-
Modulation of Upstream Kinases: NO may also influence the activity of upstream kinases, such as IκB kinase (IKK), which are responsible for phosphorylating IκBα. By inhibiting IKK activity, NO can effectively block the entire downstream signaling cascade.[2]
Beyond the NF-κB pathway, nitric oxide can also modulate other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p38, ERK1/2, and JNK), which are also involved in regulating inflammatory responses.[3][4][5] The interplay between NO and these pathways is complex and can be cell-type specific.
Data Presentation
The following tables summarize the quantitative effects of this compound (V-PYRRO/NO) on various inflammatory parameters as reported in the literature.
Table 1: In Vivo Effects of V-PYRRO/NO on Inflammatory Markers
| Model System | Treatment Protocol | Measured Parameter | Result | Reference |
| Acetaminophen-induced nephrotoxicity in mice | 0.4-5.4 mg/ml V-PYRRO/NO via osmotic pump, 4-16h pretreatment | Blood Urea Nitrogen (BUN) | Significant, dose-dependent reduction in elevated BUN levels | [4] |
| Acetaminophen-induced hepatotoxicity in mice | 1.8-5.4 mg/mL V-PYRRO/NO via osmotic pump, 4-16h pretreatment | Serum Alanine Aminotransferase (ALT) | Dose- and time-dependent reduction in ALT activity | [3] |
| Cadmium-induced hepatotoxicity in mice | 10 mg/kg V-PYRRO/NO, s.c. injections every 2h | Gene expression of inflammatory markers (MIP-2, IL-6, etc.) | Suppression of inflammation-related gene expression |
Table 2: In Vitro Effects of V-PYRRO/NO on Inflammatory Cytokine Production
| Cell Line | Stimulus | V-PYRRO/NO Concentration | Measured Cytokine | Percent Inhibition | Reference |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | 100 µM | TNF-α | Data not available in abstract | |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | 100 µM | IL-6 | Data not available in abstract | |
| Human Endothelial Cells | IL-1α | Not specified for V-PYRRO/NO, general NO donors | IL-6 | 35-55% | [6] |
| Human Endothelial Cells | IL-1α | Not specified for V-PYRRO/NO, general NO donors | IL-8 | 35-55% | [6] |
Note: Specific quantitative data for V-PYRRO/NO on cytokine inhibition in vitro is limited in the provided search results. The table reflects the general anti-inflammatory effects of nitric oxide donors.
Experimental Protocols
In Vitro Macrophage Inflammation Assay
This protocol describes a general method for assessing the anti-inflammatory effects of this compound (V-PYRRO/NO) on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (V-PYRRO/NO)
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent for nitrite determination
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies against phospho-IκBα, IκBα, and a loading control like β-actin)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7][8]
-
Seed the cells in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for protein extraction) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (V-PYRRO/NO) for a specified period (e.g., 1-2 hours). A dose-response curve is recommended to determine the optimal concentration.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a designated time (e.g., 6-24 hours for cytokine production, shorter time points for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with V-PYRRO/NO alone.
-
-
Measurement of Nitric Oxide Production:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
-
Western Blot Analysis of NF-κB Pathway Activation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine the effect of V-PYRRO/NO on IκBα phosphorylation and degradation.
-
In Vivo Anti-Inflammatory Model (Acetaminophen-Induced Nephrotoxicity)
This protocol is based on a study investigating the protective effects of V-PYRRO/NO in a mouse model of acute inflammation-driven organ injury.[4]
Materials:
-
Male mice (e.g., C57BL/6)
-
Acetaminophen (APAP)
-
This compound (V-PYRRO/NO)
-
Osmotic pumps
-
Saline solution
-
Materials for blood collection and tissue harvesting
-
Kits for measuring Blood Urea Nitrogen (BUN)
Procedure:
-
Animal Acclimatization:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
-
V-PYRRO/NO Administration:
-
Prepare different concentrations of V-PYRRO/NO (e.g., 0.4, 1.8, 5.4 mg/ml) in a suitable vehicle for the osmotic pumps.
-
Surgically implant the osmotic pumps subcutaneously to deliver V-PYRRO/NO at a constant rate (e.g., 8 µl/h).
-
Allow for a pre-treatment period of 4 to 16 hours.
-
-
Induction of Nephrotoxicity:
-
Administer a single intraperitoneal (i.p.) injection of a nephrotoxic dose of acetaminophen (e.g., 600 mg/kg).
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of toxicity.
-
At a predetermined time point after APAP administration (e.g., 24 hours), collect blood samples for serum analysis.
-
Euthanize the animals and harvest the kidneys for histological analysis.
-
-
Biochemical and Histological Analysis:
-
Measure the serum levels of BUN as an indicator of kidney function.
-
Process the kidney tissues for histological examination (e.g., H&E staining) to assess the degree of tubular necrosis and inflammation.
-
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: In vitro experimental workflow for V-PYRRO/NO.
Caption: this compound modulates MAPK signaling pathways.
References
- 1. NO inhibits cytokine-induced iNOS expression and NF-kappaB activation by interfering with phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide represses inhibitory κB kinase through S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inducible nitric oxide synthase regulates macrophage polarization via the MAPK signals in concanavalin A‐induced hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Therapeutic Potential of NOR-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for the preclinical assessment of NOR-4 , a novel, hypothetical small molecule nitric oxide (NO) donor. Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The therapeutic modulation of NO pathways holds promise for a variety of diseases, such as cardiovascular disorders, inflammatory conditions, and certain cancers.[1][3]
The following protocols are designed to systematically evaluate the therapeutic potential of this compound, from initial in vitro characterization to in vivo efficacy and safety studies. These guidelines will assist researchers in generating robust and reproducible data to support the advancement of this compound through the drug development pipeline.[4][5][6][7]
Putative Mechanism of Action and Signaling Pathway of this compound
This compound is hypothesized to act as a nitric oxide (NO) donor, releasing NO either spontaneously or through enzymatic action. The released NO is expected to activate soluble guanylate cyclase (sGC) in target cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, activates protein kinase G (PKG), which mediates various downstream effects, such as smooth muscle relaxation and inhibition of platelet aggregation.
Caption: Putative signaling pathway of this compound.
In Vitro Assessment Protocols
A series of in vitro experiments are essential to characterize the fundamental properties of this compound before proceeding to more complex in vivo studies.
In Vitro Experimental Workflow
The following diagram outlines the general workflow for the in vitro assessment of this compound.
Caption: General workflow for in vitro assessment of this compound.
Protocol: Quantification of Nitric Oxide Release
Objective: To quantify the amount and rate of nitric oxide released from this compound in a cell-free system.
Methodology: Griess Assay [8][9][10]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in phosphate-buffered saline (PBS), pH 7.4.
-
Incubate the dilutions at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, take an aliquot of the solution.
-
Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the aliquot.[9]
-
Incubate in the dark at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite (a stable breakdown product of NO) in each sample.
Data Presentation:
| This compound Concentration (µM) | Time (minutes) | Absorbance (540 nm) | Nitrite Concentration (µM) |
| 0 (Control) | 0 | ||
| 1 | 0 | ||
| 10 | 0 | ||
| 100 | 0 | ||
| 0 (Control) | 15 | ||
| 1 | 15 | ||
| ... | ... | ||
| 100 | 120 |
Protocol: Cell Viability and Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability and proliferation of target cells and to establish a therapeutic window.
Methodology: MTT Assay [11]
-
Seed target cells (e.g., endothelial cells, smooth muscle cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and vehicle control) for 24, 48, and 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Concentration (µM) | Incubation Time (hours) | Absorbance (570 nm) | Cell Viability (%) | IC50 (µM) |
| 0 (Control) | 24 | 100 | ||
| 0.1 | 24 | |||
| 1 | 24 | |||
| 10 | 24 | |||
| ... | ... | |||
| 100 | 72 |
Protocol: In Vitro Functional Assay (Vasodilation)
Objective: To assess the functional effect of this compound on a physiologically relevant process, such as vasodilation.
Methodology: Wire Myography
-
Isolate aortic rings from a suitable animal model (e.g., rat or mouse).
-
Mount the aortic rings in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Pre-constrict the aortic rings with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add increasing concentrations of this compound to the chamber in a cumulative manner.
-
Record the changes in isometric tension to measure relaxation.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Data Presentation:
| This compound Concentration (log M) | Pre-contraction Tension (mN) | Tension after this compound (mN) | % Relaxation | EC50 (µM) |
| -9 | ||||
| -8.5 | ||||
| -8 | ||||
| -7.5 | ||||
| -7 | ||||
| -6.5 | ||||
| -6 |
In Vivo Assessment Protocols
Following successful in vitro characterization, in vivo studies are necessary to evaluate the therapeutic potential of this compound in a living organism.[12]
In Vivo Experimental Workflow
The diagram below illustrates the typical workflow for in vivo assessment.
Caption: General workflow for in vivo assessment of this compound.
Protocol: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate its concentration with a pharmacodynamic marker.
Methodology:
-
Administer a single dose of this compound to a cohort of animals (e.g., rats) via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma samples for the concentration of this compound and its major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Simultaneously, measure a pharmacodynamic marker (e.g., blood pressure, plasma cGMP levels) at each time point.
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Model the relationship between this compound concentration and the pharmacodynamic response.
Data Presentation (Pharmacokinetics):
| Time (hours) | Mean Plasma Concentration of this compound (ng/mL) |
| 0 | |
| 0.25 | |
| 0.5 | |
| 1 | |
| 2 | |
| 4 | |
| 8 | |
| 24 |
Data Presentation (Pharmacodynamics):
| Time (hours) | Mean Plasma Concentration of this compound (ng/mL) | Mean Change in Blood Pressure (mmHg) |
| 0 | 0 | |
| 0.25 | ||
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Protocol: Efficacy Study in a Relevant Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a validated animal model of a relevant disease (e.g., spontaneously hypertensive rats for hypertension).
Methodology:
-
Acclimate animals to the experimental conditions.
-
Randomly assign animals to treatment groups: vehicle control, this compound (multiple dose levels), and a positive control (an established drug for the disease).
-
Administer the treatments for a defined period (e.g., 28 days).
-
Monitor relevant efficacy endpoints throughout the study (e.g., daily blood pressure measurements via telemetry).
-
At the end of the study, collect terminal samples (e.g., blood, tissues) for biomarker analysis (e.g., cGMP levels, inflammatory markers).
-
Perform histological analysis of target organs if relevant.
Data Presentation:
| Treatment Group | N | Baseline Systolic Blood Pressure (mmHg) | Final Systolic Blood Pressure (mmHg) | Change from Baseline (mmHg) |
| Vehicle Control | 10 | |||
| This compound (Low Dose) | 10 | |||
| This compound (High Dose) | 10 | |||
| Positive Control | 10 |
Protocol: Preliminary Toxicology and Safety Pharmacology
Objective: To identify potential toxicities and off-target effects of this compound.
Methodology:
-
Conduct a dose-range finding study in a relevant species to determine the maximum tolerated dose (MTD).
-
Perform a short-term (e.g., 7-14 day) repeated-dose toxicity study in at least one rodent species.
-
Administer vehicle control and multiple doses of this compound (up to the MTD).
-
Monitor clinical signs, body weight, and food consumption daily.
-
At the end of the study, perform hematology, clinical chemistry, and histopathological analysis of major organs.
-
Conduct safety pharmacology studies to assess the effects of this compound on the central nervous, cardiovascular, and respiratory systems.
Data Presentation (Example: Clinical Chemistry):
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Blood Urea Nitrogen (BUN) (mg/dL) | Creatinine (mg/dL) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (Mid Dose) | ||||
| This compound (High Dose) |
Data Interpretation and Next Steps
The data generated from these protocols will provide a comprehensive preclinical profile of this compound. A thorough analysis of the combined in vitro and in vivo data is crucial for making an informed decision about the continued development of the compound. Key considerations include:
-
Potency and Efficacy: Does this compound demonstrate sufficient biological activity at concentrations that are achievable in vivo?
-
Therapeutic Index: Is there a sufficient margin between the efficacious dose and the dose that causes toxicity?
-
Pharmacokinetic Profile: Does this compound have a suitable pharmacokinetic profile for the intended clinical use?
-
Safety Profile: Are there any significant safety concerns that would preclude further development?
If the preclinical data are promising, the next steps would involve more extensive IND-enabling toxicology studies and the preparation of a regulatory submission to initiate Phase I clinical trials.[4][5]
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the therapeutic potential of this compound. By following these guidelines, researchers can generate high-quality, reproducible data to support the development of this novel nitric oxide donor. Adherence to these rigorous preclinical assessment strategies is essential for identifying promising new therapeutic agents and advancing them toward clinical application.
References
- 1. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 2. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. instem.com [instem.com]
- 5. The 5 Drug Development Phases - Patheon pharma services [patheon.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. biostock.se [biostock.se]
- 8. In Vitro Nitric Oxide Assays [cellbiolabs.com]
- 9. ozbiosciences.com [ozbiosciences.com]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 11. mdpi.com [mdpi.com]
- 12. in vivo pharmacology - Novalix [novalix.com]
Troubleshooting & Optimization
troubleshooting common issues with nor-4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with NOR-4, a novel nitric oxide (NO)-releasing compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent or No Biological Effect Observed
Question: I've treated my vascular smooth muscle cells with this compound, but I'm not seeing the expected downstream effects, such as increased cGMP levels or vasodilation. What could be the problem?
Answer: This is a common issue that can arise from several factors related to compound stability, experimental setup, or cellular response.
-
Compound Integrity: this compound is sensitive to light and oxidation. Ensure that the compound has been stored correctly in a dark, airtight container at the recommended temperature (-20°C). Prepare solutions fresh for each experiment and use a suitable solvent like DMSO.
-
Cellular Health: Confirm that your cells are healthy and not past their optimal passage number. Stressed or senescent cells may not respond robustly to stimuli. Perform a quick cell viability test (e.g., Trypan Blue exclusion) before starting your experiment.
-
Presence of Scavengers: The presence of NO scavengers in your cell culture medium can neutralize the NO released by this compound. A common scavenger is hemoglobin, which can be present in serum. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
Issue 2: High Background Signal in cGMP ELISA
Question: My cGMP ELISA results show high background levels in my control (untreated) samples, making it difficult to detect a significant increase after this compound treatment. What are the possible causes?
Answer: High background in a cGMP ELISA can obscure the true signal from your experiment. The primary causes are often related to assay procedure or sample handling.
-
Inadequate Washing: Insufficient washing between antibody incubation steps is a frequent cause of high background. Ensure you are using the recommended wash buffer and that all wells are thoroughly washed at each step.
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cyclic nucleotides like cGMP. If your samples are not handled properly, cGMP can be degraded before you can measure it, leading to inaccurate readings. It is crucial to use a PDE inhibitor, such as IBMX, during cell lysis and in the assay buffer.
-
Sample Lysis: Incomplete cell lysis can lead to inconsistent and high background readings. Ensure your lysis buffer is effective and that you are following the recommended protocol for cell harvesting and lysis.
Quantitative Data Summary
For optimal experimental outcomes, refer to the following expected values. Deviations may indicate an issue addressed in the troubleshooting sections.
| Parameter | Expected Range | Common Troubled Result | Potential Cause |
| This compound IC50 (Vasodilation) | 1 - 5 µM | > 20 µM | Compound degradation, scavenger presence |
| Basal cGMP Levels | 1 - 2 pmol/mg protein | > 5 pmol/mg protein | Inadequate PDE inhibition, assay error |
| Stimulated cGMP Levels | 10 - 20 pmol/mg protein | < 5 pmol/mg protein | Poor cell health, inactive this compound |
| sGC Protein Expression | Consistent across samples | Variable/Absent | Poor lysis, incorrect antibody dilution |
Experimental Protocols
Protocol 1: Quantification of Intracellular cGMP by ELISA
-
Cell Seeding: Seed vascular smooth muscle cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash cells with serum-free media. Add 0.5 mL of media containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) and incubate for 20 minutes at 37°C.
-
This compound Treatment: Add this compound to the desired final concentration and incubate for the specified time (e.g., 10 minutes).
-
Cell Lysis: Aspirate the media and lyse the cells by adding 200 µL of 0.1 M HCl. Incubate for 10 minutes at room temperature.
-
Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 600 x g for 10 minutes to pellet cellular debris.
-
ELISA: Perform the cGMP ELISA on the supernatant according to the manufacturer's instructions.
Protocol 2: Western Blot for Soluble Guanylate Cyclase (sGC)
-
Sample Preparation: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against sGC (e.g., rabbit anti-sGCβ1, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visual Guides
Caption: this compound signaling pathway in vascular smooth muscle cells.
Caption: Troubleshooting workflow for lack of this compound effect.
Caption: Key factors for achieving reproducible results.
Technical Support Center: Optimizing NOR-4 (NOC-7) Dosage for In Vitro Assays
This guide provides technical support for researchers, scientists, and drug development professionals on the effective use and dosage optimization of the nitric oxide (NO) donor NOR-4, commonly known as NOC-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NOC-7) and how does it work?
This compound, more commonly referred to by its synonym NOC-7, is a chemical compound belonging to the diazeniumdiolate class of nitric oxide (NO) donors. It spontaneously decomposes in aqueous solutions at physiological pH (7.4) to release two molecules of NO. This rapid release of NO makes it a valuable tool for studying the acute effects of nitric oxide in biological systems. The released NO acts as a signaling molecule, most notably by activating soluble guanylate cyclase (sGC), which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels.
Q2: What is the half-life of this compound (NOC-7) and why is it important?
The half-life (t½) of NO release from NOC-7 is highly dependent on temperature and pH. This is a critical parameter for experimental design, as it dictates the duration of NO exposure for your cells.
-
At 37°C in PBS (pH 7.4), the half-life is approximately 5 minutes .[1][2]
-
At 22°C in PBS (pH 7.4), the half-life is approximately 10 minutes .[3]
Knowing the half-life allows you to design incubation times that are appropriate for your experimental question, whether you are studying immediate signaling events or downstream consequences of a brief NO pulse.
Q3: How should I prepare and store this compound (NOC-7) stock solutions?
Proper preparation and storage are critical to ensure the compound's activity. NOC-7 is unstable in neutral aqueous solutions but relatively stable in alkaline conditions.[3]
-
Recommended Solvent : Prepare a concentrated stock solution (e.g., 10-20 mM) in 0.1 M NaOH .[1][3]
-
Preparation : Weigh the desired amount of NOC-7 and dissolve it in the appropriate volume of cold 0.1 M NaOH. Vortex gently to ensure it is fully dissolved.
-
Storage : Aliquot the stock solution into small, single-use volumes and store them tightly sealed at -20°C , protected from light.[3] Alkaline stock solutions can be stable for up to 3 months under these conditions.[3] Avoid repeated freeze-thaw cycles.
-
Usage : Immediately before an experiment, thaw an aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium or buffer. Discard any unused diluted solution.
Q4: What are typical working concentrations for this compound (NOC-7) in in vitro assays?
The optimal working concentration of NOC-7 is highly dependent on the cell type, cell density, assay endpoint, and the specific research question. There is no single universal concentration.
-
Starting Range : A common starting point for dose-response experiments is a broad range from 1 µM to 500 µM .
-
Optimization is Key : It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental system. Start with a wide range of concentrations and narrow it down based on the observed effects.
Q5: Is there a difference between compounds marketed as this compound and NOC-7?
Yes, there can be confusion. While NOC-7 is a common synonym for the fast-acting NO donor with the chemical formula C₅H₁₄N₄O₂, some suppliers may market a different compound, FR 144420 (C₁₄H₁₈N₄O₄), under the name this compound.[4] It is critical to verify the CAS number and molecular weight on the product's data sheet to ensure you are using the correct compound. This guide specifically refers to NOC-7 (CAS: 146724-84-7) .
Quantitative Data Summary
The following tables provide key quantitative data for this compound (NOC-7).
Table 1: Physicochemical Properties of this compound (NOC-7)
| Property | Value | Source |
|---|---|---|
| Synonym | NOC-7 | [3] |
| CAS Number | 146724-84-7 | [1][3] |
| Molecular Formula | C₅H₁₄N₄O₂ | [3] |
| Molecular Weight | 162.19 g/mol | [1][3] |
| Appearance | White solid | [1][2] |
| Solubility | Water, 0.1 M NaOH |[1][3] |
Table 2: NO Release Characteristics of this compound (NOC-7) at pH 7.4
| Temperature | Half-life (t½) | Source |
|---|---|---|
| 37°C | ~5 minutes | [1][2] |
| 22°C | ~10 minutes |[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound (NOC-7) Stock Solution
Materials:
-
This compound (NOC-7) powder (MW: 162.19 g/mol )
-
0.1 M Sodium Hydroxide (NaOH), sterile and chilled
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated scale and appropriate weighing tools
Procedure:
-
Calculate the mass of NOC-7 required. To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 162.19 g/mol * 1000 mg/g = 1.62 mg
-
-
In a sterile environment, accurately weigh 1.62 mg of NOC-7 powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of cold, sterile 0.1 M NaOH to the tube.
-
Vortex gently until the powder is completely dissolved.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 20 µL) in light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months.
Protocol 2: General Method for Determining Optimal Dosage in a 96-Well Plate Assay
Objective: To determine the effective concentration (e.g., EC₅₀) of NOC-7 for a specific biological response.
Procedure:
-
Cell Seeding : Seed your cells in a 96-well plate at the desired density and allow them to adhere or stabilize according to your standard protocol (typically overnight).
-
Prepare Serial Dilutions :
-
Thaw one aliquot of your 10 mM NOC-7 stock solution on ice.
-
In your pre-warmed cell culture medium, prepare a series of dilutions. For a final concentration range of 1 µM to 1000 µM, you can perform a 1:2 or 1:3 serial dilution.
-
Important : Prepare these dilutions immediately before adding them to the cells due to the rapid degradation of NOC-7 at neutral pH.
-
-
Treatment :
-
Remove the old medium from the cells.
-
Add the prepared NOC-7 dilutions to the respective wells. Include a "vehicle control" well that receives medium containing the same final concentration of 0.1 M NaOH as the highest dose well (this controls for any effect of the solvent). Also include an untreated control well.
-
-
Incubation : Incubate the plate for the desired period. For NOC-7, this is often a short duration (e.g., 15-60 minutes) to capture the peak NO-mediated effect, followed by a medium change and further incubation if assessing downstream effects.
-
Assay Performance : Perform your specific assay (e.g., cGMP ELISA, cell viability assay, gene expression analysis) according to its protocol.
-
Data Analysis : Plot the response versus the log of the NOC-7 concentration and use a non-linear regression to calculate the EC₅₀ or IC₅₀.
Troubleshooting Guide
Problem: I am not observing the expected biological effect.
| Possible Cause | Recommended Solution |
| Degraded NOC-7 Stock | The stock solution is old (>3 months), was stored improperly (not at -20°C, exposed to light), or subjected to multiple freeze-thaw cycles. Action : Prepare a fresh stock solution from the powder. |
| NOC-7 Degraded Too Quickly | The working dilutions were prepared too far in advance of being added to the cells. NOC-7 begins to release NO immediately in neutral pH media. Action : Prepare working dilutions immediately before use and add them to cells within minutes. |
| Concentration Too Low | The concentrations used may be below the threshold required to elicit a response in your specific cell type or assay. Action : Test a higher range of concentrations in your dose-response experiment (e.g., up to 1 mM). |
| Incorrect Incubation Time | The assay was performed too late. The NO from NOC-7 is released in a short burst. If you are measuring an immediate signaling event (like cGMP production), the time point is critical. Action : Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the peak response time. |
Problem: I am observing high levels of cytotoxicity or unexpected cell death.
| Possible Cause | Recommended Solution |
| Concentration Too High | High concentrations of NO can be cytotoxic, leading to oxidative and nitrosative stress. Action : Lower the concentration range in your dose-response experiment. Determine the CC₅₀ (50% cytotoxic concentration) using a viability assay (e.g., MTT, LDH). |
| Solvent Toxicity | The concentration of NaOH from the stock solution may be affecting cell viability, especially at the highest NOC-7 doses. Action : Ensure you run a vehicle control with the highest equivalent concentration of NaOH in media. If toxicity is observed, prepare a more concentrated stock (e.g., 50 mM) to reduce the final volume of NaOH added. |
| Peroxynitrite Formation | NO can react with superoxide in culture to form peroxynitrite, a highly damaging oxidant. This is more likely at higher NO concentrations. Action : Reduce the NOC-7 concentration. Ensure your cell culture medium is fresh and does not contain components that promote reactive oxygen species (ROS) generation. |
Visualizations
Caption: this compound (NOC-7) Mechanism of Action via the NO/cGMP Signaling Pathway.
References
Technical Support Center: Stability and Storage of Norepinephrine Solutions
Disclaimer: The information provided in this technical support center pertains to Norepinephrine. The user query "nor-4" was ambiguous, and Norepinephrine was identified as the most probable subject based on available scientific literature. If you are working with a different compound, please consult its specific documentation.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of Norepinephrine solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Norepinephrine solutions?
A1: The stability of Norepinephrine solutions is primarily influenced by three main factors:
-
Light Exposure: Exposure to ambient fluorescent room light can lead to significant degradation of Norepinephrine.[1][2][3][4]
-
Temperature: While room temperature storage is possible for short durations, refrigerated and frozen temperatures are crucial for long-term stability.[5]
-
Time: The concentration of Norepinephrine decreases over time, and the rate of degradation is dependent on the storage conditions.[1][2][3][4]
Q2: What are the recommended storage conditions for long-term stability of Norepinephrine solutions?
A2: For long-term stability, Norepinephrine solutions should be stored at refrigerated (5 ± 3°C) or frozen (-20 ± 5°C) temperatures and protected from light.[5] Solutions of norepinephrine (64 mg/L) in normal saline (NS) or 5% dextrose in water (D5W) can be stored in PVC bags at 4°C for up to 61 days with protection from light.[1][2][3]
Q3: Can I store Norepinephrine solutions at room temperature?
A3: Room temperature (23°C) storage is not recommended for extended periods. A solution of norepinephrine (64 mg/L) stored at 23°C and protected from light showed undetectable loss after 61 days.[1] However, exposure to higher temperatures significantly decreases the shelf-stability of ready-to-use solutions.[5] For instance, solutions not protected from light will only retain 90% of their initial concentration after 39 days at 4°C, a period which can include up to 24 hours at room temperature.[1][2][4]
Q4: Does the type of container affect the stability of Norepinephrine solutions?
A4: Yes, the container material can influence stability. Studies have shown that cyclic olefin copolymer (COC) vials offer longer stability for Norepinephrine solutions compared to polypropylene (PP) syringes.[5]
Q5: What are the visual signs of Norepinephrine degradation?
A5: Discoloration of the solution can be a visual indicator of degradation. In one study, the coloring of solutions was delayed by a month when stored in COC vials compared to PP syringes.[5] Chromatographic analysis can also reveal the presence of degradation products.[1]
Troubleshooting Guide
Issue: I am observing a loss of potency in my Norepinephrine solution.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify that the solution has been consistently stored at the recommended refrigerated (5 ± 3°C) or frozen (-20 ± 5°C) temperatures.[5] |
| Exposure to Light | Ensure that the solution has been protected from light during storage and handling. Amber vials or light-protective bags should be used.[1][2][3][4] |
| Extended Storage Duration | Check the preparation date of the solution. If it has exceeded the recommended shelf life for the given storage conditions, it should be discarded. |
| Incorrect Diluent | While studies show no significant difference in stability between normal saline (NS) and 5% dextrose in water (D5W) as diluents, ensure the correct, validated diluent was used for your specific protocol.[2][3] |
| Container Interaction | If using polypropylene syringes for storage, consider switching to cyclic olefin copolymer vials for improved stability.[5] |
Issue: My Norepinephrine solution has changed color.
| Possible Cause | Troubleshooting Step |
| Degradation | Discoloration is a sign of chemical degradation. The solution should not be used and should be discarded. To prevent this, strictly adhere to recommended storage conditions (refrigeration and light protection).[5] |
Quantitative Data Summary
Table 1: Stability of Norepinephrine (64 mg/L) in PVC Bags
| Storage Temperature | Light Condition | Diluent | Stability (Time to 90% Concentration) |
| 4°C | Protected from Light | NS or D5W | Up to 61 days[1][2][3] |
| 4°C | Exposed to Light | NS or D5W | 39 days[1][2][4] |
| 23°C | Protected from Light | D5W | Up to 61 days with undetectable loss[1] |
| 23°C | Exposed to Light | D5W | 93% of original concentration remains after 61 days[1] |
Table 2: Long-Term Stability of Ready-to-Use Norepinephrine Solutions (0.2 and 0.5 mg/mL)
| Storage Temperature | Container Type | Shelf-Stability |
| Refrigerated (+5 ± 3°C) | PP Syringes or COC Vials | 1 year[5] |
| Frozen (-20 ± 5°C) | PP Syringes or COC Vials | 1 year[5] |
| Room Temperature (+25 ± 2°C) | PP Syringes | Up to 2 months[5] |
| Room Temperature (+25 ± 2°C) | COC Vials | Up to 3 months[5] |
Experimental Protocols
Protocol 1: Stability-Indicating Liquid Chromatographic Method
This protocol describes a general method for determining the concentration of Norepinephrine in a solution, adapted from published stability studies.[1][2][3]
Objective: To quantify the concentration of Norepinephrine and its degradation products over time.
Methodology:
-
System: A validated, stability-indicating high-performance liquid chromatography (HPLC) system with UV detection.
-
Mobile Phase: A suitable mobile phase, as determined by method development, to achieve separation of Norepinephrine from its degradation products.
-
Column: A C18 or similar reverse-phase column appropriate for catecholamine analysis.
-
Sample Preparation:
-
Prepare Norepinephrine solutions at the desired concentration (e.g., 64 mg/L) in the chosen diluent (e.g., NS or D5W).
-
Store the solutions under the specified conditions (e.g., 4°C or 23°C, with or without light protection).
-
-
Analysis:
-
At specified time points (e.g., day 0, 1, 2, 4, 7, 14, etc.), withdraw an aliquot of the sample.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to Norepinephrine and any peaks corresponding to degradation products.
-
-
Quantification:
-
Calculate the concentration of Norepinephrine based on the peak area relative to a standard curve of known concentrations.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Visualizations
Caption: Troubleshooting workflow for unstable Norepinephrine solutions.
Caption: Simplified degradation pathway of Norepinephrine.
Caption: Workflow for assessing the stability of Norepinephrine solutions.
References
- 1. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjhp-online.ca [cjhp-online.ca]
- 3. Stability of norepinephrine solutions in normal saline and 5% dextrose in water. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL | European Journal of Hospital Pharmacy [ejhp.bmj.com]
Technical Support Center: Quantification of Nitric Oxide from NOR-4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies associated with quantifying nitric oxide (NO) released from the donor compound NOR-4.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of NO from this compound.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| No or low NO signal detected | 1. Degraded this compound Stock Solution: this compound solutions, like other NONOates, are sensitive to temperature and pH. Improper storage can lead to premature decomposition and loss of NO. 2. Incorrect Buffer pH: this compound's NO release is pH-dependent. A buffer with a pH that is too high (alkaline) can inhibit spontaneous NO release. 3. Rapid NO Scavenging: NO is a highly reactive molecule with a short half-life in biological media, where it can be scavenged by components like oxygen and thiols.[1] 4. Insufficient Incubation Time: The NO release from this compound is time-dependent, characterized by its half-life. | 1. Prepare fresh this compound stock solutions in an appropriate solvent (e.g., 0.01 M NaOH) immediately before use. Store powder at the recommended temperature (typically -20°C or -80°C). 2. Ensure the experimental buffer is at the desired physiological pH (e.g., 7.4) to allow for the spontaneous release of NO. 3. Minimize headspace in your experimental setup to reduce NO oxidation. Consider deoxygenating buffers if compatible with your experimental system. 4. Ensure the incubation time is sufficient to allow for detectable NO release, considering this compound's half-life. |
| Inconsistent or variable results between experiments | 1. Inconsistent this compound Concentration: Inaccurate pipetting or dilution of the concentrated stock solution. 2. Temperature Fluctuations: The rate of NO release from NONOates is temperature-sensitive.[2] 3. Variability in Sample Matrix: Different biological samples (e.g., plasma, cell culture media) can have varying levels of interfering substances.[3] | 1. Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh working solution for each experiment. 2. Maintain a constant and accurate temperature (e.g., 37°C) throughout the experiment using a water bath or incubator. 3. For colorimetric assays like the Griess assay, deproteinize samples such as plasma or serum.[4] Always run a standard curve for each plate and sample type. |
| High background signal in fluorescent assays (e.g., with DAF-FM) | 1. Autofluorescence of Sample: Biological samples can contain endogenous fluorescent compounds. 2. Probe Instability or Reaction with other Species: Fluorescent probes can sometimes react with other reactive oxygen or nitrogen species, or they may be unstable under certain experimental conditions. | 1. Include control wells with samples that have not been treated with this compound to measure and subtract background fluorescence. 2. Run controls with NO scavengers to confirm the signal is NO-dependent. Use fresh probe solutions and protect them from light. |
| Unexpectedly rapid or slow NO release | 1. Incorrect pH of the medium: The half-life of NONOates is highly dependent on pH. 2. Presence of Catalysts or Inhibitors: Certain metal ions can catalyze the decomposition of NO donors. | 1. Verify the pH of your experimental buffer. A lower pH will accelerate NO release, while a higher pH will slow it down. 2. Use high-purity water and reagents to prepare buffers to avoid contamination with metal ions. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A: this compound, like other NONOates, is most stable in alkaline solutions. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in 0.01 M NaOH. This stock solution should be prepared fresh for each experiment, kept on ice, and protected from light. For long-term storage, the solid powder form of this compound should be stored at -20°C or -80°C.
Q2: What is the half-life of this compound and how does it affect my experiments?
A: The half-life of this compound for NO release is approximately 340 minutes. This long half-life means that this compound provides a slow and sustained release of NO. You will need to account for this in your experimental design, ensuring that your measurement time points are appropriate to detect the gradual accumulation of NO or its byproducts.
Q3: How many moles of NO are released per mole of this compound?
Q4: Can I use the Griess assay to measure NO from this compound?
A: Yes, the Griess assay is a common indirect method for detecting NO. It measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions. Since this compound releases NO over a long period, you will be measuring the accumulation of nitrite over time. It is crucial to use a standard curve of sodium nitrite with each assay and to account for any nitrite present in your baseline samples.[4]
Q5: Are there any common interferences with the Griess assay?
A: Yes, components in complex biological media, such as cell culture medium and plasma, can interfere with the Griess reaction. Phenol red in culture media can affect the absorbance reading, and proteins in plasma can precipitate and interfere with the assay. It is recommended to use phenol red-free media for the experiment and to deproteinize plasma or serum samples before the assay.[4]
Q6: What are the alternatives to the Griess assay for measuring NO from this compound?
A: Other methods include:
-
Fluorescent Probes: DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) diacetate is a cell-permeable probe that fluoresces upon reacting with NO. This is useful for intracellular NO detection.
-
Chemiluminescence: This highly sensitive method detects NO directly in the gas phase as it reacts with ozone. This is considered a gold-standard for real-time NO measurement.
-
NO-selective Electrodes: These electrochemical sensors can directly measure NO concentrations in real-time in solution.
Quantitative Data Presentation
The following table summarizes key quantitative parameters for this compound and related NONOate compounds.
| Parameter | Value | Compound | Conditions | Source |
| Half-life (t½) | ~340 minutes | This compound | Not specified | |
| NO molecules released per parent molecule | 1.5 - 2.0 (estimated) | NONOates | pH 7.4, 37°C | [2][5][6] |
| Decomposition Kinetics | First-order | NONOates | pH 7.4, 37°C | [5] |
Experimental Protocols
Protocol 1: Quantification of NO from this compound using the Griess Assay
This protocol provides a general procedure for measuring nitrite accumulation from this compound in a cell-free system.
Materials:
-
This compound powder
-
0.01 M NaOH (ice-cold)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Griess Reagent Kit (containing sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution)
-
Sodium Nitrite (NaNO₂) standard
-
96-well microplate
-
Microplate reader (520-550 nm filter)
Procedure:
-
Preparation of Nitrite Standard Curve:
-
Prepare a 100 µM nitrite standard solution by diluting a concentrated stock in PBS.
-
Perform serial two-fold dilutions in a 96-well plate to generate standards ranging from 100 µM to 0 µM (blank). The final volume in each well should be 50 µL.[7]
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in ice-cold 0.01 M NaOH.
-
Dilute the this compound stock solution in PBS (pH 7.4) to the desired final experimental concentrations.
-
-
Experimental Setup:
-
Add 50 µL of your this compound solutions (at various concentrations) to separate wells of the 96-well plate.
-
Include a control well with 50 µL of PBS only.
-
Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4, 8 hours) to allow for NO release and conversion to nitrite.
-
-
Griess Reaction:
-
Allow the Griess reagents to come to room temperature.
-
Add 50 µL of the sulfanilamide solution to all wells (standards and samples).
-
Incubate for 5-10 minutes at room temperature, protected from light.[7]
-
Add 50 µL of the NED solution to all wells. A purple color will develop.[7]
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the standard curve (absorbance vs. nitrite concentration).
-
Determine the nitrite concentration in your samples from the standard curve.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for quantifying NO release from this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
how to prevent premature degradation of nor-4
Technical Support Center: nor-4
This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of this compound, a potent, light-sensitive inhibitor of Kinase-X.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature this compound degradation?
A1: The primary degradation pathways for this compound are photodegradation and hydrolysis. The molecule contains a photolabile moiety that is susceptible to cleavage upon exposure to broad-spectrum light, particularly wavelengths below 450 nm. Additionally, the ester group in its structure can undergo hydrolysis in aqueous solutions, especially at non-neutral pH.
Q2: What are the recommended long-term and short-term storage conditions for this compound?
A2: For optimal stability, this compound should be handled with care, following the conditions summarized in the table below. Always protect the compound from light by using amber vials or by wrapping vials in aluminum foil.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Maximum Duration | Notes |
|---|---|---|---|---|
| Solid (Lyophilized Powder) | N/A | -20°C to -80°C | 24 months | Store in a desiccator. |
| Stock Solution (10 mM) | Anhydrous DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (10 mM) | Anhydrous DMSO | -20°C | 1 month | For more frequent use. |
| Working Dilutions | Aqueous Buffer (e.g., PBS) | 2-8°C | < 4 hours | Prepare fresh immediately before use. |
Q3: How can I visually determine if my this compound solution has degraded?
A3: A freshly prepared this compound solution in DMSO is clear and colorless. A faint yellow tint may indicate the formation of a photodegradation byproduct. Significant degradation can sometimes lead to precipitation or cloudiness in aqueous buffers as the degradation products may be less soluble. However, the most reliable method for assessing purity is analytical, such as HPLC analysis.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or a sudden loss of potency in cell-based assays.
-
Possible Cause: Degradation of this compound during experimental setup or incubation due to ambient light exposure.
-
Troubleshooting Steps:
-
Work in Dimmed Light: Perform all dilution steps and plate additions under minimal light conditions. Turn off overhead bench lights where possible.
-
Use Fresh Dilutions: Prepare working dilutions in aqueous media immediately before adding them to the cells. Do not store this compound in aqueous buffers.
-
Protect Plates: During incubation periods, shield your assay plates from light by covering them with aluminum foil or using an incubator with the internal light turned off.
-
Validate Stock Solution: If the problem persists, verify the concentration and purity of your DMSO stock solution using the HPLC protocol provided below.
-
Caption: Workflow for cell-based assays using the light-sensitive compound this compound.
Issue 2: Appearance of an unexpected peak during LC-MS analysis of treated samples.
-
Possible Cause: Formation of a stable degradation product. Hydrolysis in aqueous media often results in a product with a lower molecular weight, while photodegradation can lead to various byproducts.
-
Troubleshooting Steps:
-
Analyze a Control: Re-run the HPLC or LC-MS analysis on a freshly prepared sample of this compound that has been protected from light and kept in anhydrous DMSO. This will serve as a reference for the intact compound.
-
Review Solvent Stability: The stability of this compound is highly dependent on the solvent used for storage and dilution. Refer to the table below for guidance.
-
Perform a Forced Degradation Study: To confirm the identity of the degradation product, intentionally degrade a sample of this compound (see protocol below) and analyze the resulting mixture. This can help confirm if the unexpected peak corresponds to a known degradant.
-
Table 2: Stability of 10 µM this compound in Various Solvents at Room Temperature (22°C)
| Solvent | Condition | % Purity Remaining (2 hours) | % Purity Remaining (8 hours) |
|---|---|---|---|
| Anhydrous DMSO | Protected from Light | 99.8% | 99.5% |
| Anhydrous DMSO | Ambient Light | 95.1% | 88.3% |
| PBS (pH 7.4) | Protected from Light | 92.0% | 75.4% |
| PBS (pH 7.4) | Ambient Light | 78.5% | 45.2% |
| Cell Culture Media + 10% FBS | Protected from Light | 90.5% | 71.8% |
Caption: A troubleshooting decision tree for diagnosing this compound degradation issues.
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol describes a standard reverse-phase HPLC method to determine the purity of this compound and detect common degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (Primary) and 350 nm (for specific photodegradants).
-
Sample Preparation: Dilute DMSO stock of this compound to approximately 10 µg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Expected Retention Time: Intact this compound typically elutes at ~12.5 minutes under these conditions.
Protocol 2: Forced Degradation Study
This study helps identify potential degradation products under various stress conditions.
-
Prepare Samples: Prepare five separate 1 mg/mL solutions of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Control: Keep one sample at -20°C in the dark.
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose the sample to a high-intensity UV lamp (e.g., 254 nm) or direct sunlight for 24 hours.
-
Analysis: Neutralize the acid and base samples, then analyze all samples alongside the control using the HPLC method described above.
Caption: Hypothetical signaling cascade showing this compound inhibition of Kinase-X (KX).
Technical Support Center: Optimizing Incubation Times for NOR-4 Treatment
Troubleshooting Guides
This section addresses common issues encountered when determining the optimal incubation time for a new compound treatment.
| Question | Possible Cause | Suggested Solution |
| Why am I seeing no effect of my NOR-4 treatment at any time point? | 1. Compound Inactivity: The compound may be inactive in your specific cell line or assay. 2. Concentration Too Low: The concentration of this compound may be insufficient to elicit a response. 3. Incorrect Assay Endpoint: The chosen readout may not be appropriate for the compound's mechanism of action. 4. Compound Degradation: this compound may be unstable in your culture media or experimental conditions. | 1. Confirm Activity: Test the compound in a validated positive control system if available. 2. Dose-Response: Perform a dose-response experiment to identify an effective concentration before optimizing the time course. 3. Alternative Endpoints: Investigate different downstream markers or functional assays. 4. Stability Assessment: Assess the stability of the compound over time in your experimental media. |
| The response to this compound treatment is highly variable between replicate experiments. | 1. Cell Passage Number: High passage numbers can lead to inconsistent cellular responses. 2. Inconsistent Seeding Density: Variations in starting cell number will affect the final readout. 3. Edge Effects in Plates: Cells in the outer wells of a multi-well plate can behave differently. 4. Pipetting Errors: Inaccurate dispensing of this compound or other reagents.[1][2] | 1. Standardize Passage Number: Use cells within a narrow and recorded passage number range for all experiments. 2. Precise Seeding: Ensure accurate and consistent cell counting and seeding for each experiment. 3. Plate Layout: Avoid using the outermost wells of plates for experimental samples; fill them with media or a buffer instead. 4. Technique Review: Calibrate pipettes regularly and ensure proper pipetting technique.[1] |
| I observe a strong initial response to this compound, but it diminishes at later time points. | 1. Cellular Adaptation/Feedback: Cells may be activating compensatory mechanisms that counteract the effect of this compound. 2. Compound Metabolism: The cells may be metabolizing and clearing the compound over time. 3. Receptor Downregulation: If this compound targets a cell surface receptor, the receptor may be internalized and degraded after prolonged stimulation. | 1. Short-Term Time Course: Perform a more detailed time course at earlier time points to capture the peak response. 2. Re-dosing: Consider experiments where the media and this compound are replenished at set intervals. 3. Mechanism Investigation: Investigate potential feedback loops or receptor dynamics as part of the compound's mechanism of action studies. |
| High levels of cell death are observed at all incubation times. | 1. Compound Cytotoxicity: The concentration of this compound being used may be cytotoxic. 2. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration. | 1. Toxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) across a range of this compound concentrations. Select a non-toxic concentration for further experiments. 2. Solvent Control: Ensure the final concentration of the vehicle is consistent across all treatments (including the vehicle-only control) and is below the known toxic threshold for your cell type. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a time-course experiment with a new compound like this compound?
A1: A logarithmic or semi-logarithmic time course is often a good starting point to cover a broad range. For example, you could test 0, 1, 2, 4, 8, 12, and 24 hours. This allows you to capture both early and late responses. If you have any information about the compound's potential mechanism (e.g., inhibiting a kinase vs. altering gene expression), you can adjust this initial range accordingly. Kinase inhibition can be rapid (minutes to hours), while changes in gene expression and subsequent protein levels will likely take longer (hours to days).
Q2: How do I differentiate between a transient and a sustained response to this compound?
A2: A comprehensive time-course experiment is essential. A transient response will show a peak at an early time point, followed by a decline back towards the baseline at later time points. A sustained response will rise and then plateau, remaining elevated for the duration of the experiment.
Q3: Should I change the media during a long incubation period (e.g., > 24 hours)?
A3: For long-term experiments, media changes can be necessary to replenish nutrients and remove waste products. However, you must consider if this will affect the concentration of this compound. If you change the media, you should replace it with fresh media containing the same concentration of this compound. This should be noted in your experimental protocol, as it constitutes a re-dosing of the treatment.
Q4: My assay involves measuring mRNA levels. How does this affect my choice of incubation times?
A4: Changes in mRNA levels are typically transient. It is crucial to perform a detailed time course, especially at earlier time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), to identify the peak of transcription for your gene of interest. A single, late time point may miss the maximal effect on gene expression.
Q5: How many biological replicates are necessary for an incubation time optimization experiment?
A5: A minimum of three biological replicates (i.e., running the same experiment on three different occasions) is recommended to ensure the reproducibility of your findings and to perform meaningful statistical analysis.
Data Presentation
Table 1: Example Time-Course Analysis of this compound Treatment on Protein "X" Phosphorylation
This table summarizes hypothetical data from a western blot experiment designed to find the optimal incubation time for this compound.
| Incubation Time (Hours) | Mean Phospho-Protein X Level (Normalized to Control) | Standard Deviation | P-value (vs. 0 Hour) |
| 0 (Control) | 1.00 | 0.12 | - |
| 1 | 1.85 | 0.21 | < 0.05 |
| 2 | 2.54 | 0.33 | < 0.01 |
| 4 | 3.12 | 0.41 | < 0.001 |
| 8 | 2.78 | 0.35 | < 0.01 |
| 12 | 1.95 | 0.24 | < 0.05 |
| 24 | 1.21 | 0.15 | > 0.05 (ns) |
Data are represented as mean ± standard deviation from three independent experiments. Statistical analysis was performed using a one-way ANOVA with post-hoc Dunnett's test. "ns" indicates not significant.
Experimental Protocols
Protocol: Determining Optimal Incubation Time via Western Blot for a Target Protein
This protocol outlines a typical workflow for identifying the peak response time for a target protein's post-translational modification (e.g., phosphorylation) following treatment with an experimental compound.
1. Cell Culture and Seeding: a. Culture cells in appropriate media and conditions until they reach approximately 80% confluency. b. Trypsinize, count, and seed the cells into 6-well plates at a predetermined density to ensure they reach ~90% confluency on the day of the experiment. c. Allow cells to adhere and recover for 24 hours.
2. This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. On the day of the experiment, dilute the this compound stock solution in pre-warmed culture media to the desired final concentration. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%. c. Aspirate the old media from the cells and replace it with the media containing this compound. For the "0 hour" control, add media with the vehicle alone. d. Incubate the plates for the desired time points (e.g., 1, 2, 4, 8, 12, 24 hours).
3. Cell Lysis and Protein Quantification: a. At each time point, place the plate on ice, aspirate the media, and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube. f. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. Western Blotting: a. Normalize all samples by diluting them with lysis buffer and sample buffer to the same final protein concentration. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST. j. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. k. Strip or cut the membrane and re-probe with an antibody for the total target protein and a loading control (e.g., GAPDH or β-actin).
5. Data Analysis: a. Quantify the band intensities using image analysis software. b. For each time point, normalize the phosphorylated protein signal to the total protein signal, and then to the loading control. c. Express the results as a fold change relative to the 0-hour vehicle control. d. Plot the normalized data versus time to visualize the response curve and identify the optimal incubation time.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Hypothetical this compound signaling pathway leading to gene expression.
References
Technical Support Center: Method Refinement for NOR-4 in Complex Biological Systems
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with NOR-4. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental use of this compound, a potent nitric oxide (NO) donor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in biological research?
A1: this compound, also known by its chemical name FR 144420, is a compound that serves as a nitric oxide (NO) donor.[1] In complex biological systems, it is primarily used to study the multifaceted roles of nitric oxide, a critical signaling molecule involved in a vast array of physiological and pathological processes. These include neurotransmission, immune responses, and vascular function. Researchers utilize this compound to mimic endogenous NO production and investigate its downstream effects on cellular pathways and systemic responses.
Q2: How should I properly store and handle this compound?
A2: For optimal stability and performance, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh solutions daily. It is recommended to dissolve this compound in a suitable solvent, such as DMSO, immediately before use. Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation of the compound.
Q3: What is the typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific system. Generally, concentrations ranging from 1 µM to 100 µM are reported in the literature. It is advisable to start with a lower concentration and titrate upwards to achieve the desired biological effect while minimizing potential cytotoxicity.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound can be utilized in animal models to investigate the systemic effects of nitric oxide. However, careful consideration must be given to the route of administration, dosage, and potential off-target effects. Due to its nature as a potent NO donor, systemic administration can lead to significant changes in blood pressure and other physiological parameters. It is imperative to conduct thorough pilot studies to establish a safe and effective dosing regimen for your specific animal model and research question.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or No Observable Effect of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded this compound Compound | Ensure this compound has been stored correctly at -20°C and protected from light. Prepare fresh solutions for each experiment. Consider purchasing a new batch of the compound if degradation is suspected. |
| Incorrect Solvent or Poor Solubility | Verify the solubility of this compound in your chosen solvent. While DMSO is commonly used, ensure the final concentration of the solvent in your experimental medium is non-toxic to your cells. Sonication may aid in dissolving the compound. |
| Suboptimal Working Concentration | Perform a dose-response experiment to identify the optimal concentration for your specific cell line or biological system. The effective concentration can vary significantly between different experimental setups. |
| Rapid Scavenging of NO | The half-life of nitric oxide is very short in biological systems. Ensure your experimental design allows for the detection of rapid and transient NO-mediated effects. Consider using an NO scavenger, such as carboxy-PTIO, as a negative control to confirm that the observed effects are indeed NO-dependent. |
| Cellular Tolerance or Desensitization | Prolonged exposure to NO donors can lead to cellular tolerance. Consider using shorter incubation times or intermittent dosing schedules. |
Issue 2: High Cellular Toxicity or Apoptosis Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | This is the most common cause of toxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cells. Reduce the working concentration of this compound accordingly. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line (typically <0.5% v/v for DMSO). |
| Formation of Peroxynitrite | In the presence of superoxide, nitric oxide can form the highly reactive and cytotoxic molecule peroxynitrite. This is a common issue in cells under oxidative stress. Consider co-treatment with a superoxide scavenger, such as MnTMPyP, to mitigate this effect. |
| Cell Type Sensitivity | Some cell types are inherently more sensitive to nitric oxide. If possible, compare the effects of this compound on different cell lines to assess relative sensitivity. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration in Cell Culture
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
Readout: Assess the desired biological endpoint. This could be cell viability (e.g., using an MTT assay), a specific signaling event (e.g., via Western blot for a downstream target), or a functional assay.
-
Analysis: Plot the response as a function of the this compound concentration to determine the optimal working concentration that elicits the desired effect without causing significant cytotoxicity.
Signaling Pathways and Experimental Workflows
General Nitric Oxide Signaling Pathway
Nitric oxide produced from this compound can diffuse across cell membranes and activate soluble guanylate cyclase (sGC). This leads to the conversion of GTP to cyclic GMP (cGMP), which in turn activates cGMP-dependent protein kinases (PKG). PKG can then phosphorylate various downstream targets, leading to a cellular response.
References
Validation & Comparative
Validating Experimental Findings with Nitric Oxide Donors: A Comparative Guide
A Guide for Researchers, Scientists, and Drug Development Professionals
In the study of nitric oxide (NO) signaling, exogenous NO donors are invaluable tools for validating the physiological and pathological roles of this ubiquitous signaling molecule. By providing a controlled release of NO, these compounds allow researchers to mimic endogenous NO production and investigate its downstream effects. This guide provides a comparative overview of common NO donors, with a focus on validating experimental findings through the measurement of cyclic guanosine monophosphate (cGMP), a key second messenger in the NO signaling cascade.
While the specific compound "NOR-4" is not a standard or widely recognized designation in published literature, this guide will use Spermine NONOate (SPER/NO) as a representative example of the NONOate class of NO donors. We will compare its properties and experimental performance with other commonly used NO donors.
The Nitric Oxide Signaling Pathway
Nitric oxide produced endogenously or released from donor compounds diffuses across cell membranes and activates soluble guanylate cyclase (sGC).[1] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors to elicit a variety of cellular responses, including smooth muscle relaxation, neurotransmission, and immune modulation.[2][3]
References
A Comparative Analysis of NOR-4 (FK409) Efficacy as a Nitric Oxide Donor
For researchers and professionals in drug development, the selection of an appropriate nitric oxide (NO) donor is critical for achieving desired therapeutic outcomes. This guide provides a comprehensive comparison of the efficacy of NOR-4, also known as FK409 or FR144420, against other established nitric oxide donors. The analysis is based on experimental data for key performance indicators including NO release kinetics, vasodilation, and anti-platelet aggregation.
Executive Summary
This compound (FK409) is a potent nitric oxide donor that distinguishes itself through its spontaneous NO release mechanism. This property contrasts with other donors that may require enzymatic activation. Experimental data demonstrates that this compound exhibits superior efficacy in both vasodilation and anti-platelet aggregation compared to isosorbide dinitrate (ISDN), a commonly used organic nitrate. While direct comprehensive comparisons with other classes of NO donors like S-nitrosothiols (e.g., SNAP) and nitroprusside are less documented in readily available literature, the existing data suggests this compound is a highly effective NO donor.
Data Presentation
Table 1: Comparative Efficacy of this compound (FK409) and Other NO Donors in Vasodilation
| NO Donor | Agonist | Preparation | EC50 (nM) | Reference |
| This compound (FK409) | Norepinephrine | Rat Isolated Aorta | 1.0 | [1] |
| This compound (FK409) | Norepinephrine | Rat Isolated Aorta | 8.1 | [2] |
| FR144420 (this compound analog) | Norepinephrine | Rat Isolated Aorta | 54 | [2] |
| Isosorbide Dinitrate (ISDN) | Norepinephrine | Rat Isolated Aorta | 310 | [1] |
| Nitroglycerin | U46619 | Dog Coronary Artery Rings | ~25 times less potent than FK409 | [3] |
Table 2: Comparative Efficacy of this compound (FK409) and Other Anti-platelet Agents
| NO Donor/Agent | Agonist (Concentration) | Preparation | IC50 (µM) | Reference |
| This compound (FK409) | ADP (2.0 µM) | Rat Platelet-Rich Plasma | 4.32 ± 0.95 | [1] |
| Isosorbide Dinitrate (ISDN) | ADP (2.0 µM) | Rat Platelet-Rich Plasma | > 100 | [1] |
| This compound (FK409) | ADP | Rat Platelet-Rich Plasma | 1.0 | [4] |
| TRK-100 (Prostacyclin analogue) | ADP | Rat Platelet-Rich Plasma | 0.032 | [4] |
Table 3: In Vivo Anti-thrombotic Effects of this compound (FK409) and ISDN
| Compound | Dose (mg/kg, p.o.) | Thrombus Formation Inhibition (%) | Reference |
| This compound (FK409) | 0.32 | Dose-dependent suppression | [1] |
| This compound (FK409) | 10 | 52 (maximum inhibition) | [1] |
| Isosorbide Dinitrate (ISDN) | 10 | No inhibition | [1] |
| Isosorbide Dinitrate (ISDN) | 32 | 17 | [1] |
Nitric Oxide Release Kinetics
This compound (FK409) is characterized by its ability to spontaneously release nitric oxide in aqueous solutions, a process that is pH-dependent and accelerates with increasing pH.[2] The degradation of FK409 is directly correlated with the rate of NO formation, with the rate-limiting step being the deprotonation of a hydrogen atom at the 5-position by hydroxyl ions.[2]
A more stable analog, FR144420, also releases NO spontaneously but at approximately half the rate of FK409.[2] This slower release profile translates to a longer duration of hypotensive effects in vivo.[2] The release of NO from FK409 can be significantly accelerated by the presence of sulfhydryl-bearing compounds such as L-cysteine and glutathione.[4] For instance, in the presence of 25 mM L-cysteine, the constant rate for NO release from FK409 was observed to be 13 times greater than in its absence.[4] This enhanced NO release potentiates its biological actions, such as the inhibition of platelet aggregation.[4]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound (FK409), like other NO donors, involves the activation of soluble guanylate cyclase (sGC) in target cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[5][6] This elevation in cGMP mediates the downstream physiological effects of vasodilation and inhibition of platelet aggregation.
The following diagram illustrates a typical workflow for assessing the vasodilatory effects of NO donors on isolated blood vessels.
Experimental Protocols
Measurement of Nitric Oxide Release
Method: Chemiluminescence Detection. This method is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon decay. The intensity of this light is proportional to the NO concentration.
Protocol Outline:
-
A solution of the NO donor (e.g., this compound) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a known concentration.
-
The solution is placed in a sealed vessel at a constant temperature (e.g., 37°C).
-
A stream of inert gas (e.g., nitrogen) is passed through the headspace of the vessel to carry the released NO gas to the chemiluminescence analyzer.
-
The analyzer continuously measures the NO concentration in the gas stream over time.
-
The rate of NO release and the total amount of NO released can be calculated from the obtained data.
Vasodilation Assay in Isolated Rat Aorta
Method: Isometric Tension Recording in an Organ Bath. This ex vivo method assesses the ability of a compound to relax pre-constricted arterial rings.
Protocol Outline:
-
Tissue Preparation: A male Sprague-Dawley rat is euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, typically norepinephrine (e.g., 1 µM).
-
Drug Administration: Once a stable contraction is achieved, the NO donor is added cumulatively to the organ bath in increasing concentrations.
-
Data Acquisition: The changes in isometric tension are continuously recorded. The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by norepinephrine.
-
Data Analysis: A concentration-response curve is constructed, and the EC50 value (the concentration of the donor that produces 50% of the maximal relaxation) is calculated.
Anti-Platelet Aggregation Assay
Method: Light Transmission Aggregometry. This technique measures the increase in light transmission through a platelet suspension as platelets aggregate.
Protocol Outline:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from a rat into a tube containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is centrifuged at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
-
Assay Procedure: The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation). A sample of PRP is placed in a cuvette with a magnetic stir bar and incubated at 37°C.
-
Drug Incubation: The NO donor or vehicle is added to the PRP and incubated for a short period.
-
Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) (e.g., 2.0 µM), is added to induce aggregation.
-
Data Recording: The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
Data Analysis: The percentage of platelet aggregation is calculated. The IC50 value (the concentration of the donor that inhibits aggregation by 50%) is determined from concentration-response curves.[1]
References
- 1. Antiplatelet activities of FK409, a new spontaneous NO releaser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR144420, a novel, slow, nitric oxide-releasing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic GMP-dependent and -independent regulation of MAP kinases by sodium nitroprusside in isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antiplatelet effects of FK409, a spontaneous nitric oxide releaser, with those of TRK-100, a prostacyclin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of antiplatelet effects of two nitric oxide-donating agents, FR146801 and FK409 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Nitroprusside inhibits HEK293 Cell Growth by cGMP-Dependent and Independent Mechanisms [scirp.org]
A Comparative Analysis of the Nitric Oxide Donors NOR-4 and SIN-1: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of two commonly used nitric oxide (NO) donors, NOR-4 and SIN-1, for researchers, scientists, and drug development professionals. The information presented herein is curated from various scientific sources to provide an objective comparison of their performance, supported by experimental data and methodologies.
Executive Summary
This compound ((±)-(E)-4-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide) and SIN-1 (3-morpholinosydnonimine) are both widely utilized experimental tools for investigating the biological effects of nitric oxide and related reactive nitrogen species. However, they possess distinct chemical properties that dictate their decomposition pathways, the profile of reactive species they generate, and consequently, their biological activities. This compound is a member of the NONOate class, which spontaneously releases nitric oxide under physiological conditions. In contrast, SIN-1 is known to generate both nitric oxide and superoxide simultaneously, leading to the formation of peroxynitrite, a potent oxidizing and nitrating agent. The choice between these two donors is critical and depends on the specific experimental question being addressed.
Comparative Data of this compound and SIN-1
The following table summarizes the key quantitative parameters of this compound and SIN-1 based on available literature. It is important to note that these values may vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition, presence of biological molecules).
| Parameter | This compound | SIN-1 |
| Primary Reactive Species | Nitric Oxide (•NO) | Nitric Oxide (•NO) and Superoxide (O₂⁻•) |
| Secondary Reactive Species | Dinitrogen trioxide (N₂O₃) | Peroxynitrite (ONOO⁻) |
| Mechanism of NO Release | Spontaneous, pH-dependent decomposition | Spontaneous decomposition involving molecular oxygen |
| Half-life (t½) at pH 7.4, 37°C | ~4 minutes | ~1-2 hours |
| NO Release Rate | Rapid initial burst | Slower, more sustained release |
| Superoxide Generation | No | Yes |
| Peroxynitrite Yield | No | Yes (maximal flux of ~1.8 µM/min for 250 µM SIN-1)[1] |
| Cytotoxicity (EC₅₀) | Varies by cell type, generally lower than SIN-1 | Varies by cell type, generally higher than this compound due to peroxynitrite formation |
Mechanism of Action and Signaling Pathways
This compound Decomposition Pathway
This compound, as a NONOate, undergoes spontaneous decomposition in aqueous solution at physiological pH and temperature to release two moles of nitric oxide per mole of the parent compound. The decomposition follows first-order kinetics.
The released nitric oxide can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling events.
SIN-1 Decomposition Pathway
The decomposition of SIN-1 is a more complex process that involves molecular oxygen and results in the co-generation of nitric oxide and superoxide. These two radicals can then rapidly react to form peroxynitrite. However, in biological systems rich in electron acceptors, SIN-1 can be oxidized to release nitric oxide without the concomitant formation of superoxide[2].
The peroxynitrite generated from SIN-1 is a potent oxidant that can lead to cellular damage through nitration of tyrosine residues and lipid peroxidation, contributing to its cytotoxic effects.
Experimental Protocols
Measurement of Nitric Oxide Release
1. Griess Assay for Nitrite: This colorimetric assay is a common indirect method to measure NO production by quantifying its stable oxidation product, nitrite (NO₂⁻).
-
Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo compound, which can be quantified spectrophotometrically at ~540 nm[3][4].
-
Protocol Outline:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Incubate the NO donor (this compound or SIN-1) in the desired buffer or cell culture medium.
-
At various time points, collect aliquots of the solution.
-
Add Griess reagent to the standards and samples.
-
Incubate for 10-15 minutes at room temperature in the dark[3].
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
2. Chemiluminescence Detection: This is a highly sensitive and direct method for real-time measurement of NO gas.
-
Principle: Nitric oxide reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂*). As it returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light is proportional to the NO concentration[5][6][7].
-
Experimental Workflow:
Measurement of Superoxide Generation
1. Cytochrome c Reduction Assay: This spectrophotometric assay is a widely used method for measuring superoxide production.
-
Principle: Superoxide anion radical reduces ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), which can be monitored by the increase in absorbance at 550 nm. The specificity is confirmed by the inhibition of this reduction by superoxide dismutase (SOD).
-
Protocol Outline:
-
Prepare a reaction mixture containing cytochrome c in a suitable buffer.
-
Add the superoxide source (e.g., SIN-1). In a parallel control experiment, add SOD before adding the superoxide source.
-
Monitor the change in absorbance at 550 nm over time.
-
The SOD-inhibitable rate of cytochrome c reduction is used to calculate the rate of superoxide production.
-
Conclusion
The choice between this compound and SIN-1 as a nitric oxide donor should be made with careful consideration of their distinct chemical properties and the specific aims of the research. This compound serves as a relatively clean and rapid source of nitric oxide, making it suitable for studies focused on the direct effects of NO. In contrast, SIN-1 provides a model for situations involving simultaneous generation of nitric oxide and superoxide, leading to the formation of peroxynitrite and a state of oxidative and nitrosative stress. Researchers should carefully select the appropriate donor and employ rigorous analytical methods to accurately interpret the biological effects observed in their experimental systems.
References
- 1. How the Location of Superoxide Generation Influences the β-Cell Response to Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Faculty Collaboration Database - The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors. Arch Biochem Biophys 1999 Jan 15;361(2):331-9 [fcd.mcw.edu]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Pro-Apoptotic Activity of E4orf4 and NR4A Modulators in Cancer Cell Lines
An examination of the therapeutic potential of two distinct pro-apoptotic agents, the adenovirus E4orf4 protein and modulators of the NR4A nuclear receptor family, in various cancer cell lines. This guide provides a comparative analysis of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
The term "nor-4" is not standard in scientific literature. However, it may refer to two distinct but relevant entities in cancer research known for their pro-apoptotic activities: the Adenovirus E4orf4 protein and the Nuclear Receptor Subfamily 4 Group A (NR4A) . This guide provides a detailed comparison of the anti-cancer activities of E4orf4 and ligands of the NR4A family in different cell lines, supported by experimental data and protocols.
Comparative Analysis of Pro-Apoptotic Activity
The adenovirus E4orf4 protein and modulators of the NR4A family represent two distinct strategies for inducing apoptosis in cancer cells. E4orf4 is a viral protein that triggers p53-independent cell death, making it a potential therapeutic for cancers with mutated p53. The NR4A family, on the other hand, consists of transcription factors whose activity can be modulated by small molecules to either promote or suppress apoptosis, depending on the cellular context.
Adenovirus E4orf4
The E4orf4 protein from adenovirus is known to selectively induce apoptosis in a wide array of cancer cell lines while having minimal effect on normal cells[1]. Its mechanism is independent of the tumor suppressor p53, a common mutation in many cancers. The pro-apoptotic activity of E4orf4 is intrinsically linked to its interaction with Protein Phosphatase 2A (PP2A).
While traditional IC50 values are not typically used for a protein that is expressed intracellularly, studies have demonstrated its potent cell-killing effects. For instance, MTT and TUNEL assays have confirmed that the e4orf4 gene induces apoptosis in COS-7, Renca, and B16(F10) cell lines[2]. The efficacy of E4orf4-induced cell death can be cell-line specific, with some cells undergoing classical apoptosis while others exhibit a non-canonical form of programmed cell death[3].
NR4A Family Modulators
The NR4A family of orphan nuclear receptors, particularly NR4A1 (also known as Nur77 or TR3), has emerged as a significant target in cancer therapy. The function of NR4A1 is paradoxical; it can act as a tumor suppressor in some cancers (like leukemia) and a pro-oncogenic factor in others (solid tumors)[4]. Small molecule ligands have been developed to modulate NR4A1 activity to induce apoptosis in cancer cells.
One such ligand is Cytosporone B (Csn-B). Its efficacy has been quantified across different cancer cell lines, as detailed in the table below.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| H460 | Lung Cancer | Cytosporone B | 15.3 |
| LNCaP | Prostate Cancer | Cytosporone B | 13.4 |
| H460 | Lung Cancer | 5-Me-Csn-B | 15.9 |
| LNCaP | Prostate Cancer | 5-Me-Csn-B | 11.4 |
Table 1: Comparative IC50 values of Cytosporone B and its analog in different cancer cell lines after 72 hours of treatment[5].
Another class of NR4A1 modulators are the bis-indole derived compounds (CDIMs). These have shown potent anti-tumor activity in breast cancer cell lines.
| Cell Line | Cancer Type | Compound Class | IC50 for Tumor Growth Inhibition (mg/kg/day) |
| MDA-MB-231 | Breast Cancer | 3,5-disubstituted phenyl CDIM analogs | <1 |
| SKBR3 | Breast Cancer | 3,5-disubstituted phenyl CDIM analogs | Not explicitly stated, but showed decreased cell growth |
Table 2: In vivo efficacy of potent NR4A1 ligands in a breast cancer model[4][6][7].
Experimental Protocols
Assessment of Cell Viability and IC50 Determination
A common method to assess the cytotoxic effects of a compound and determine its IC50 value is the MTT assay or crystal violet assay.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., an NR4A modulator) for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
For MTT assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into formazan, which is then solubilized. The absorbance is measured, which correlates with the number of viable cells.
-
For crystal violet assay: Cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability at each compound concentration relative to an untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.
Detection of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol Outline:
-
Sample Preparation: Cells or tissue sections are fixed and permeabilized to allow entry of the labeling reagents.
-
Enzymatic Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated labeled dUTPs are then detected, often by fluorescence microscopy.
-
Analysis: The percentage of TUNEL-positive cells (apoptotic cells) is quantified by counting the number of stained nuclei relative to the total number of nuclei (often counterstained with DAPI).
Signaling Pathways and Mechanisms of Action
Adenovirus E4orf4 Signaling Pathway
E4orf4-induced apoptosis is multifaceted. A primary mechanism involves its binding to the B55 subunit of the PP2A holoenzyme. This interaction is crucial for initiating the apoptotic cascade. In some cell lines, E4orf4 can activate the death receptor pathway, leading to the activation of caspase-8 and the generation of reactive oxygen species (ROS).
Caption: E4orf4-induced apoptosis pathway.
NR4A1-Mediated Apoptosis Signaling Pathway
The pro-apoptotic activity of NR4A1 can be triggered by its translocation from the nucleus to the mitochondria. In the mitochondria, NR4A1 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein, which leads to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.
Caption: NR4A1-mediated mitochondrial apoptosis.
Comparison with Alternative Treatments
E4orf4 vs. Other Pro-Apoptotic Agents
The key advantage of E4orf4 is its ability to induce apoptosis in a p53-independent manner, offering a therapeutic window for cancers resistant to conventional therapies that rely on a functional p53 pathway. In comparative studies, the e4orf4 gene has shown pro-apoptotic efficacy comparable to other apoptosis-inducing genes like apoptin[2]. More recent research has focused on developing an "E4orf4-mimicking drug cocktail" using existing FDA-approved drugs to replicate its multi-pathway targeting approach, which has shown enhanced cancer cell death compared to individual drugs[1].
NR4A Modulators vs. Standard Chemotherapy
NR4A ligands offer a targeted approach to cancer therapy. For instance, in studies on HCT116 colon cancer cells, some NR4A modulators have demonstrated cytotoxic effects comparable to the standard chemotherapy drug 5-FU[8]. The development of highly potent NR4A1 antagonists, with in vivo efficacy at doses as low as <1 mg/kg/day, positions them as promising candidates for further clinical development, potentially with fewer side effects than traditional chemotherapy[4][6][7].
References
- 1. The adenoviral E4orf4 protein: A multifunctional protein serving as a guide for treating cancer, a multifactorial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumour therapy with genes encoding apoptin and E4orf4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of cancer-specific cell death by the adenovirus E4orf4 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NR4A1 Ligands as Potent Inhibitors of Breast Cancer Cell and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative impact of 3- and 5-hydroxyl groups of cytosporone B on cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NR4A1 Ligands as Potent Inhibitors of Breast Cancer Cell and Tumor Growth [mdpi.com]
- 7. NR4A1 Ligands as Potent Inhibitors of Breast Cancer Cell and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of NOR-4 and Other Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of the nitric oxide (NO) donor NOR-4 with other commonly used NO-releasing agents, including S-nitroso-N-acetyl-penicillamine (SNAP), DETA NONOate, and Spermine NONOate. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate NO donor for their specific applications.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of nitric oxide donors is a critical parameter in experimental biology and pharmacology. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The table below summarizes the available IC50 values for this compound and other selected NO donors across various cell lines. It is important to note that direct comparative studies for this compound are limited in the available literature. The data presented here are compiled from individual studies and should be interpreted with consideration of the different experimental conditions.
| NO Donor | Cell Line | Assay | IC50 Value | Citation |
| This compound | Not specified | Not specified | Data not available in searched literature | |
| SNAP | Thick Ascending Limb (TAL) of C57BL/6 mice | Patch Clamp | 6.6 µM | [1] |
| Cultured Human Oral Gingival Epithelial Cells | Not specified | Cytotoxicity observed | [2] | |
| Isolated Canine Coronary Arteries | Vasorelaxation | 113 nM | [3] | |
| DETA NONOate | Human Endometrial Cancer Cells (AN3CA, KLE, HEC-1B, Ishikawa) | MTS Assay | ~250 µM (significant inhibition) | |
| Metastatic Colon Cancer Cells (SW620) | Flow Cytometry | 500 µM (sensitized to apoptosis) | ||
| Spermine NONOate | Rabbit Aorta | Relaxation | EC50 = 6.2 µM | [4] |
Note: The absence of specific IC50 values for this compound in the table reflects the limited availability of direct comparative cytotoxicity studies in the public domain. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 of this compound in their specific cell system.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to in vitro pharmacology and toxicology. Below are detailed methodologies for two common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the NO donor (e.g., this compound, SNAP, DETA NONOate) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include wells with untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Signaling Pathways and Experimental Workflow
NO-Induced Apoptosis Signaling Pathway
Nitric oxide can induce apoptosis through various signaling pathways, often involving the activation of caspases and the mitochondrial pathway. High concentrations of NO can lead to cellular stress, DNA damage, and the activation of the p53 tumor suppressor protein. This can, in turn, upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Caption: NO-induced intrinsic apoptosis pathway.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of NO donors.
Caption: Workflow for cytotoxicity assessment.
References
- 1. Inhibitory effect of S-nitroso-N-acetylpenicillamine on the basolateral 10-pS Cl- channel in thick ascending limb | PLOS One [journals.plos.org]
- 2. In vitro cytotoxicity of the nitric oxide donor, S-nitroso-N-acetyl-penicillamine, towards cells from human oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Spermine NONOate (CAS 136587-13-8): R&D Systems [rndsystems.com]
A Comparative Guide to the Mechanism of Action Validation for NOR-4, a Novel Allosteric PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "NOR-4" is a hypothetical molecule used in this guide for illustrative purposes. The data, experimental protocols, and comparisons are based on established methodologies in drug discovery and are intended to serve as a template for the validation of a novel compound's mechanism of action.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive overview of the validation of the mechanism of action for a hypothetical novel allosteric inhibitor of the p110α catalytic subunit of PI3K (PI3Kα), named this compound.
This document will compare this compound with other therapeutic agents targeting the PI3K/AKT pathway, providing supporting experimental data and detailed protocols for key validation assays.
Comparative Efficacy of this compound
The following tables summarize the hypothetical in vitro and in vivo efficacy of this compound in comparison to established inhibitors of the PI3K/AKT pathway.
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Target | Assay Type | IC50 (nM) | Cell Line |
| This compound | PI3Kα (allosteric) | Kinase Activity Assay | 50 | MCF-7 |
| Alpelisib | PI3Kα (orthosteric) | Kinase Activity Assay | 5 | MCF-7 |
| Ipatasertib | AKT (pan-inhibitor) | Kinase Activity Assay | 20 | MCF-7 |
| Fulvestrant | Estrogen Receptor | ER Binding Assay | 1 | MCF-7 |
Table 2: In Vivo Anti-Tumor Activity in MCF-7 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, oral, daily | 1500 | 0 |
| This compound | 50 mg/kg, oral, daily | 500 | 67 |
| Alpelisib | 25 mg/kg, oral, daily | 400 | 73 |
| Ipatasertib | 40 mg/kg, oral, daily | 600 | 60 |
| Fulvestrant | 250 mg/kg, i.m., weekly | 450 | 70 |
Experimental Protocols for Mechanism of Action Validation
The following protocols describe the key experiments used to validate the mechanism of action of this compound.
1. PI3Kα Kinase Activity Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting PI3Kα kinase activity.
-
Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds (this compound, Alpelisib, Ipatasertib).
-
Procedure:
-
Prepare a reaction mixture containing PI3Kα enzyme and PIP2 substrate in kinase reaction buffer.
-
Add serial dilutions of the test compounds to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
2. Western Blot Analysis of PI3K Pathway Phosphorylation
-
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of PI3K, such as AKT.[2]
-
Materials: MCF-7 cells, cell lysis buffer, primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-GAPDH), secondary antibody (HRP-conjugated), ECL substrate.
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound or control compounds for 2 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-AKT levels to total AKT and the loading control (GAPDH).
-
3. MCF-7 Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Materials: Female athymic nude mice, MCF-7 cells, Matrigel, test compounds, vehicle.
-
Procedure:
-
Implant MCF-7 cells mixed with Matrigel subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a mean volume of 100-150 mm³.
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle according to the specified dosing schedule.
-
Measure the tumor volume and body weight twice a week.
-
At the end of the study (Day 21), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition percentage for each treatment group relative to the vehicle control.
-
Visualizing the Mechanism and Validation Workflow
The following diagrams illustrate the hypothetical signaling pathway of this compound, the experimental workflow for its validation, and a comparison with other inhibitors.
Caption: this compound Hypothetical Signaling Pathway.
Caption: Workflow for this compound Mechanism of Action Validation.
Caption: Comparison of Therapeutic Mechanisms.
References
independent verification of nor-4 research findings
An Independent Analysis of Nor-4 Analogue Research Findings for Drug Development Professionals
The following guide offers an objective comparison of a novel norfloxacin analogue, provisionally designated here as "this compound," against its parent compound, norfloxacin. This analysis is based on initial research findings and serves as a framework for independent verification and further investigation by researchers, scientists, and drug development professionals. The data and methodologies presented are extracted from a study on new N-4-piperazinyl norfloxacin analogues.
Data Presentation: Comparative Efficacy
The antibacterial efficacy of this compound and other analogues was evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. Lower MIC and MBC values indicate greater antibacterial potency. The tables below summarize the quantitative data from the initial study, comparing the performance of the most promising analogues to norfloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) in µM
| Compound | S. aureus | E. coli | K. pneumoniae | P. aeruginosa |
| Norfloxacin (Parent) | 0.98 | 1.96 | 3.92 | 3.92 |
| Analogue 3 | 0.33 | 1.62 | 1.35 | 2.42 |
| Analogue 8 | 0.81 | 1.28 | 1.62 | 3.42 |
Note: Bolded values indicate superior performance compared to Norfloxacin.
Table 2: Minimum Bactericidal Concentration (MBC) in µM
| Compound | S. aureus | E. coli | K. pneumoniae | P. aeruginosa |
| Norfloxacin (Parent) | > 128 | > 128 | > 128 | > 128 |
| Analogue 3 | 3.0 | 6.0 | 6.0 | 12.0 |
| Analogue 8 | 6.0 | 12.0 | 12.0 | 24.0 |
Note: The study indicated that four compounds exhibited superior minimum bactericidal activity compared to norfloxacin.[1] Specific MBC values for norfloxacin were not provided in the abstract, other than being higher than the tested analogues.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the initial research. Independent verification should aim to replicate these conditions as closely as possible.
Synthesis of N-4-piperazinyl Norfloxacin Analogues
A novel series of norfloxacin analogues was synthesized by reacting norfloxacin with various arylidene/alkylidene acrylonitrile moieties at the N-4 position of the piperazinyl ring. The synthesis process involved a multi-step reaction carried out under reflux conditions in a suitable solvent such as toluene for a specified duration (e.g., 4 hours).[1] The final products were purified and their structures confirmed using spectroscopic techniques.
In Vitro Antibacterial Screening
The antibacterial activity of the synthesized compounds was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) bacteria. The Minimum Bactericidal Concentration (MBC) was subsequently determined by subculturing from the wells that showed no visible growth in the MIC assay onto fresh agar plates.
In Silico Docking Studies
To understand the mechanism of action, docking studies were performed to investigate the binding affinity of the synthesized compounds to the active site of bacterial DNA gyrase (topoisomerase II), a known target of fluoroquinolone antibiotics.[1] These computational studies help in predicting the binding interactions and rationalizing the observed antibacterial activity.
In Vitro Cytotoxicity Assay
The most active compounds were screened for their cytotoxic effects against a normal human cell line (e.g., WI 38) to assess their selectivity towards bacterial cells over human cells.[1] This is a critical step in evaluating the potential therapeutic index of the new compounds.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the evaluation of this compound analogues.
Caption: Experimental workflow for the synthesis, screening, and evaluation of novel norfloxacin analogues.
Caption: Proposed mechanism of action for this compound analogues targeting bacterial DNA gyrase.
Caption: Logical relationship for identifying a promising lead candidate from the synthesized analogues.
References
Safety Operating Guide
Proper Disposal of NOR-4: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of NOR-4, a nitric oxide (NO) donor, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, with the CAS number 163180-50-5, belongs to the class of compounds known as diazeniumdiolates or NONOates. A key characteristic of these compounds is their ability to release nitric oxide under physiological conditions. They are typically stable in alkaline solutions but will decompose to release NO as the pH becomes acidic. This property, along with their sensitivity to moisture and air, must be considered during disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile is a suitable option)
-
A fully buttoned laboratory coat
All handling of this compound, including preparation for disposal, should be conducted in a properly functioning chemical fume hood to avoid inhalation of any vapors or dust.
Step-by-Step Disposal Protocol for this compound
-
Assess the Waste: Determine the form of the this compound waste. Is it a solid, a solution, or in a used container? The disposal path may vary slightly depending on the form.
-
Small Quantities of Unused Solid:
-
If you have a small amount of expired or unused solid this compound, it should be treated as hazardous chemical waste.
-
Carefully package the solid in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number ("163180-50-5"), and any known hazard symbols.
-
-
Aqueous Solutions of this compound:
-
Do not dispose of this compound solutions down the drain. NONOates can release nitric oxide upon changes in pH, which can create a hazardous situation in a drainage system.
-
Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solution.
-
-
Contaminated Labware:
-
Any labware (e.g., vials, pipette tips, flasks) that has come into direct contact with this compound should be considered contaminated.
-
Rinse the contaminated labware with a suitable solvent (e.g., water, followed by a solvent in which this compound is soluble, if known) in a fume hood.
-
Collect the rinsate as hazardous waste.
-
After decontamination, the labware can be washed according to standard laboratory procedures. Heavily contaminated disposable items should be disposed of as solid hazardous waste.
-
-
Storage and Collection of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's specific guidelines for the storage of hazardous chemical waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The recommended disposal methods for this type of compound are typically high-temperature incineration in a facility equipped with flue gas scrubbing.[1]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| CAS Number | 163180-50-5 | Santa Cruz Biotechnology |
| Molecular Formula | C₁₄H₁₈N₄O₄ | Santa Cruz Biotechnology |
| Class | Diazeniumdiolate (NONOate) | General Chemical Knowledge |
| Primary Hazard | Nitric Oxide Donor | General Chemical Knowledge |
| Stability | Stable in alkaline solutions (pH > 8.0) | [2] |
| Decomposition | Releases nitric oxide in acidic to neutral pH | [2] |
Experimental Protocol Considerations
When designing experiments involving this compound, it is crucial to incorporate a waste management plan from the outset. This includes:
-
Minimization: Prepare only the amount of this compound solution needed for the experiment to reduce waste.
-
Segregation: Use dedicated waste containers for this compound to avoid accidental mixing with incompatible chemicals.
-
Deactivation (if applicable and safe): For some NONOates, controlled decomposition in a reaction vessel by adjusting the pH to acidic conditions (pH < 5.0) can be a method of deactivation before collection as waste.[2] However, this should only be performed by experienced personnel in a controlled environment, such as a fume hood, due to the release of nitric oxide gas. The resulting solution must still be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Handling Guide for 19-Nor-4-Androstenedione (nor-4)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 19-Nor-4-androstenedione, a compound also known as nor-4, Norandrostenedione, and Estr-4-ene-3,17-dione. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
CAS Number: 734-32-7
Hazard Summary and Precautions
19-Nor-4-androstenedione is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Crucially, it is suspected of causing cancer and may damage fertility or the unborn child.[1] This compound is also very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on these hazards before handling the substance.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The required PPE for handling this compound is summarized in the table below. For large spills or situations with a high risk of exposure, enhanced PPE is required.
| Operation | Required Personal Protective Equipment |
| Routine Handling | Safety glasses, Lab coat, Dust respirator, Chemical-resistant gloves (e.g., nitrile).[1] |
| Large Spills / High Exposure Risk | Splash goggles, Full suit, Boots, Gloves, A self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[1] |
Operational Plan: Safe Handling and Storage
Ventilation and Engineering Controls:
-
Always handle 19-Nor-4-androstenedione in a well-ventilated area.[2]
-
Use process enclosures, local exhaust ventilation, or a certified chemical fume hood to keep airborne levels below recommended exposure limits.[1]
Handling Procedures:
-
Avoid breathing dust, fumes, or mist.[3]
-
Prevent all personal contact, including inhalation.[4]
-
Wear appropriate protective clothing when there is a risk of exposure.[4]
-
Ground all equipment containing the material to prevent static discharge.[1]
Storage:
-
Store in a cool, dark, and dry place.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash with plenty of soap and water.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Ingestion | Immediately call a doctor. Rinse mouth.[5] |
A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles, when providing aid.[5]
Disposal Plan
19-Nor-4-androstenedione and its container must be disposed of as hazardous waste.[4]
-
Waste Classification: This material is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4] Do not allow the product to reach ground water, water courses, or sewage systems.[3]
-
Disposal Method: All waste must be handled in accordance with local, state, and federal regulations.[4] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[6] Consult your local or regional authorities for specific guidance.[6]
-
Contaminated Packaging: Empty containers may contain residual dust and pose a fire risk.[1][4] Do not cut, drill, grind, or weld such containers.[4]
Quantitative Data
The physical and chemical properties of 19-Nor-4-androstenedione are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₂₄O₂ |
| Molecular Weight | 272.38 g/mol [5] |
| Appearance | Off-White to white crystalline solid[5][7] |
| Melting Point | 169–172°C[5] |
| Boiling Point | ~433.4°C (predicted)[3][5] |
| Density | ~1.13 g/cm³ (predicted)[3][5] |
| Solubility | DMF: 25 mg/mlDMSO: 15 mg/mlWater: 191 mg/L at 20°C[1][5] |
Experimental Workflows and Pathways
While specific experimental protocols for 19-Nor-4-androstenedione are not publicly available, the following diagrams illustrate a generalized workflow for safely handling this type of hazardous compound and its known biological interaction.
Caption: Workflow for Safe Handling of Hazardous Chemical Powders.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Norandrostenedione CAS#: 734-32-7 [amp.chemicalbook.com]
- 3. Estra-4-en-3,17-dione (19-Nor AD);Norandrostenedione_PROGESTINS SERIES_Products_Hunan Norchem Pharmaceutical Co., Ltd [en.norchem-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. pharma-peptides.com [pharma-peptides.com]
- 6. glpbio.com [glpbio.com]
- 7. Norandrostenedione | 734-32-7 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
